Technical Documentation Center

sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
  • CAS: 119813-24-0

Core Science & Biosynthesis

Foundational

Strategic Deployment of Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate in Metallaphotoredox Catalysis

Executive Summary: Escaping "Flatland" in Drug Discovery In modern drug development, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve target complementarity, enhance aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

In modern drug development, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve target complementarity, enhance aqueous solubility, and mitigate off-target toxicity. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) has emerged as a highly strategic, bench-stable C(sp³) radical precursor. By functioning as a bioisosteric handle, this sulfinate salt allows medicinal chemists to programmatically install a functionalized methyl isobutyrate motif onto complex aryl and heteroaryl scaffolds via dual photoredox/nickel catalysis ([1]).

This whitepaper provides an in-depth mechanistic analysis, structural breakdown, and a self-validating experimental protocol for leveraging this reagent in late-stage functionalization workflows.

Chemical Structure & Physical Properties

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate features a sulfinate anion (–SO₂⁻) paired with a sodium cation, attached to an aliphatic backbone containing an α-methyl group and a terminal methyl ester[2].

Causality of Structural Features
  • The Sulfinate Pharmacophore: Unlike traditional alkyl halides or organoborates, sulfinate salts possess exceptionally low oxidative half-potentials ( Eox​≈+0.45 V vs. SCE). This makes them ideal substrates for mild single-electron transfer (SET) oxidation without the need for harsh stoichiometric oxidants ([3]).

  • The β-Methyl Ester Motif: Upon desulfination, the resulting primary alkyl radical is sterically tuned by the adjacent methyl group, preventing deleterious side reactions like premature radical dimerization. The terminal ester provides a critical synthetic handle for downstream derivatization, such as saponification to the free acid or reduction to the corresponding alcohol.

Table 1: Quantitative Physical & Chemical Data
PropertyValue / Specification
IUPAC Name Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
CAS Number 119813-24-0[2]
Molecular Formula C₅H₉NaO₄S
Molecular Weight 188.18 g/mol [2]
SMILES O=S(CC(C)C(=O)OC)[O-].[Na+]
InChI Key FYSJYIZBBVRTOF-UHFFFAOYSA-M[2]
Physical Form Solid Powder[2]
Storage Temperature -10 °C to -20 °C (Requires inert atmosphere)[2]

Mechanistic Paradigm: Dual Photoredox/Nickel Catalysis

The integration of photoredox and transition-metal catalysis has revolutionized C(sp²)–C(sp³) bond formation. When sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is subjected to Ru/Ni dual catalysis, the reaction proceeds via a highly orchestrated radical-polar crossover mechanism ([4]).

Mechanism Light Blue LED (440 nm) PC Ru(II) Photocatalyst Light->PC PC_star *Ru(II) Excited State PC->PC_star Excitation PC_red Ru(I) Reduced State PC_star->PC_red +1e- Sulfinate Sodium Sulfinate (R-SO2Na) PC_star->Sulfinate SET Oxidation PC_red->PC Regeneration Ni_cycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle PC_red->Ni_cycle SET to Ni Radical Alkyl Radical (R•) + SO2 Sulfinate->Radical -SO2 Radical->Ni_cycle Radical Capture Product C(sp2)-C(sp3) Product (Ar-R) Ni_cycle->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Ni_cycle Oxidative Addition

Ru/Ni dual catalytic desulfinative photoredox cross-coupling mechanism.

Step-by-Step Mechanistic Causality
  • Excitation & SET Oxidation: Visible light irradiation (440 nm) excites the Ru(II) photocatalyst to a long-lived triplet state (*Ru(II)). This highly oxidizing species undergoes a SET event with the electron-rich sulfinate anion, generating a transient sulfonyl radical and reducing the photocatalyst to Ru(I) ([1]).

  • Irreversible Desulfination: The sulfonyl radical rapidly fragments, extruding SO₂ gas to yield the nucleophilic •CH2-CH(CH3)-COOCH3 alkyl radical. Causality: This fragmentation is entropically driven and prevents non-productive back-electron transfer ([5]).

  • Oxidative Addition & Radical Capture: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) to form an electrophilic Ni(II)–aryl complex. The nucleophilic alkyl radical is rapidly captured by this Ni(II) intermediate, forming a high-valent Ni(III) complex[1][3].

  • Reductive Elimination: The Ni(III) species undergoes facile reductive elimination, forging the new C(sp²)–C(sp³) bond. The Ru(I) species then reduces Ni(I) back to Ni(0), closing both catalytic cycles simultaneously[1][4].

Validated Experimental Protocol: C(sp²)–C(sp³) Cross-Coupling

As an Application Scientist, I emphasize that the success of metallaphotoredox cross-coupling relies heavily on the strict exclusion of oxygen and precise stoichiometric control. The following protocol describes the coupling of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate with an aryl bromide[1].

Table 2: Optimized Reaction Parameters
ParameterSpecificationCausality / Rationale
Photocatalyst Ru(bpy)₃(PF₆)₂ (2 mol%)Highly matched redox potential for sulfinate oxidation.
Cross-Coupling Catalyst NiCl₂·glyme (10 mol%)Glyme adduct ensures high solubility in polar aprotic solvents.
Ligand dtbbpy (10 mol%)Electron-rich bipyridine stabilizes the Ni(0) and Ni(III) intermediates.
Solvent Anhydrous DMF (0.1 M)Solubilizes both the organic electrophile and the highly polar sodium salt.
Base DBU (1.5 equiv)Neutralizes trace acidic byproducts that could protonate the radical.
Step-by-Step Workflow
  • Catalyst Pre-activation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add NiCl₂·glyme (0.05 mmol) and dtbbpy (0.05 mmol). Add 1 mL of anhydrous DMF and stir for 15 minutes until a pale green/blue complex forms.

    • Self-Validation: Pre-forming the ligated Ni-complex prevents the formation of inactive, insoluble nickel aggregates.

  • Reagent Loading: Transfer the vial to a nitrogen-filled glovebox. Add the aryl bromide (0.5 mmol, 1.0 equiv), sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.75 mmol, 1.5 equiv), Ru(bpy)₃(PF₆)₂ (0.01 mmol), and DBU (0.75 mmol). Add the remaining 4 mL of DMF.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. If a glovebox is unavailable, perform three consecutive freeze-pump-thaw cycles on a Schlenk line.

    • Causality: Molecular oxygen is a potent triplet quencher for the *Ru(II) excited state and will rapidly scavenge the generated alkyl radical, leading to peroxyl byproducts and total reaction failure.

  • Irradiation & Thermal Control: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Irradiate for 24 hours. Crucially, position a cooling fan to maintain the reaction temperature at 25 °C.

    • Causality: High temperatures can lead to premature thermal degradation of the sulfinate salt or promote non-productive homocoupling pathways.

  • Self-Validating Analytical Check: Monitor the reaction via LC-MS.

    • Success Indicator: Disappearance of the Ar-Br peak and emergence of the Ar-R product mass.

    • Failure Indicator: If significant protodehalogenation (Ar-H) is observed, it indicates successful oxidative addition but failed radical capture, typically due to poor degassing or a degraded sulfinate precursor.

  • Purification: Dilute the mixture with EtOAc (20 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Reagent Integrity

  • Sulfinate Stability: While bench-stable for short periods, prolonged exposure to atmospheric moisture and oxygen can slowly oxidize the sulfinate to the corresponding photoredox-inactive sulfonate (–SO₃Na). Always store the reagent at -10 °C under an inert atmosphere[2].

  • Reagent Verification: Prior to large-scale synthesis, verify the integrity of the sulfinate salt via ¹H NMR in D₂O. The presence of a sharp singlet for the methoxy group (~3.7 ppm) and a doublet for the α-methyl group (~1.2 ppm) should be clearly visible without significant broadening.

References

  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp²–Csp³ Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Organic Letters (ACS Publications), 2017. URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds RSC Advances (The Royal Society of Chemistry), 2021. URL:[Link]

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp²–SO₂R coupling Chemical Science (The Royal Society of Chemistry), 2018. URL:[Link]

  • Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis Angewandte Chemie (via PubMed Central), 2018. URL:[Link]

Sources

Exploratory

Synthesis Mechanism and Pathways for Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate

Document Type: Technical Whitepaper Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) is a highly versatile, bifunctional aliphatic building block. Featuring both a nucleophilic sulfinate moiety and an electrophilic methyl ester, it is instrumental in the late-stage functionalization of pharmaceuticals and the synthesis of complex organosulfur compounds, such as sulfones and sulfonamides[1]. Because aliphatic sulfinates are prone to oxidation and disproportionation, their synthesis requires rigorous control over pH, temperature, and redox conditions. This guide details the mechanistic pathways, causal experimental design, and validated protocols for synthesizing this compound to ensure high scientific integrity and reproducibility.

Retrosynthetic Logic and Pathway Selection

The target molecule contains a 2-methylpropanoate backbone. The most logical, commercially viable starting material is methyl 3-bromo-2-methylpropanoate . From this precursor, two primary synthetic pathways emerge, each serving different scale and purity requirements:

  • Pathway A (The Sulfonyl Chloride Route): Involves the conversion of the bromide to a sulfonyl chloride, followed by a buffered reduction. This is the industrial standard for achieving >98% purity.

  • Pathway B (The Dithionite Route): A direct, atom-economic sulfinylation using sodium dithionite ( Na2​S2​O4​ ) as a sulfur dioxide surrogate[2].

Pathway A: The Sulfonyl Chloride Reduction Route

Mechanistic Causality & Design

Aliphatic sulfonyl chlorides are highly reactive. Direct reaction of methyl 3-bromo-2-methylpropanoate with sulfite often yields the over-oxidized sulfonate ( R-SO3​Na ) rather than the desired sulfinate. Therefore, the bromide is first converted to an isothiouronium salt, which is then oxidatively cleaved to yield methyl 3-(chlorosulfonyl)-2-methylpropanoate.

The critical step is the reduction of the sulfonyl chloride using sodium sulfite ( Na2​SO3​ )[3].

  • Temperature Control (0°C): Essential during oxidative chlorination to prevent the hydrolysis of the sulfonyl chloride into a sulfonic acid.

  • pH Buffering ( NaHCO3​ ): The reduction generates HCl . If the reaction mixture becomes acidic, the resulting sulfinic acid ( R-SO2​H ) will rapidly disproportionate into sulfonates and thiosulfonates. Sodium bicarbonate is strictly required to buffer the system at pH 7.5–8.5, trapping the product as the stable sodium salt.

  • Selective Extraction: Sodium sulfinates are soluble in hot ethanol, whereas the inorganic byproducts ( NaCl , Na2​SO4​ ) are not. This differential solubility is the core of the isolation strategy.

Step-by-Step Protocol
  • Thioamidation: Dissolve methyl 3-bromo-2-methylpropanoate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol. Reflux for 4 hours to form the isothiouronium salt. Concentrate under reduced pressure.

  • Oxidative Chlorination: Suspend the intermediate in a mixture of water and dichloromethane (DCM) (1:1). Cool to 0°C. Slowly add N-chlorosuccinimide (NCS) (3.0 eq) and aqueous HCl , maintaining the internal temperature below 5°C. Stir for 2 hours. Extract the organic layer, wash with brine, and dry over MgSO4​ to yield methyl 3-(chlorosulfonyl)-2-methylpropanoate.

  • Buffered Reduction: In a separate flask, prepare an aqueous solution of Na2​SO3​ (1.5 eq) and NaHCO3​ (2.5 eq). Vigorously stir at 0°C.

  • Addition: Dropwise add the sulfonyl chloride (in DCM) to the aqueous buffer over 1 hour. Stir for an additional 2 hours at room temperature.

  • Isolation: Separate the phases. Lyophilize the aqueous phase to yield a crude solid. Suspend the solid in boiling ethanol, filter hot to remove inorganic salts, and allow the filtrate to crystallize at -20°C to afford pure sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate.

PathwayA SM Methyl 3-bromo- 2-methylpropanoate Step1 Thiourea (Substitution) SM->Step1 Int1 Isothiouronium Salt Step1->Int1 Step2 NCS / HCl (Oxidation) Int1->Step2 Int2 Sulfonyl Chloride Step2->Int2 Step3 Na2SO3 / NaHCO3 (Reduction) Int2->Step3 Prod Sodium Sulfinate Product Step3->Prod

Fig 1. Pathway A: Stepwise conversion via sulfonyl chloride reduction.

Pathway B: Direct Sulfinylation via Sodium Dithionite

Mechanistic Causality & Design

For laboratories requiring rapid access to functionalized alkyl sulfinates without handling harsh oxidants, Pathway B offers a direct route[4]. Sodium dithionite ( Na2​S2​O4​ ) acts as a potent source of the sulfur dioxide radical anion ( SO2∙−​ ).

  • Radical-Nucleophilic Substitution: The homolytic cleavage of dithionite is thermally induced. The resulting radical attacks the alkyl bromide, displacing the bromine atom in a single step.

  • Solvent System: A mixed solvent system of DMF and water is critical. Water dissolves the inorganic salts ( Na2​S2​O4​ and NaHCO3​ ), while DMF solubilizes the organic substrate, enabling phase-transfer-like reactivity.

Step-by-Step Protocol
  • Preparation: In a Schlenk flask under a nitrogen atmosphere, combine methyl 3-bromo-2-methylpropanoate (1.0 eq), Na2​S2​O4​ (2.5 eq), and NaHCO3​ (2.0 eq).

  • Solvent Addition: Add a thoroughly degassed mixture of DMF and deionized water (3:1 v/v).

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours. The elevated temperature promotes the dissociation of dithionite into active sulfinylating radicals.

  • Purification: Cool to room temperature and evaporate the solvents under high vacuum. Triturate the resulting residue with dry methanol, filter off the insoluble inorganic salts, and concentrate the filtrate. Precipitate the final product using diethyl ether.

PathwayB SM Methyl 3-bromo-2-methylpropanoate Reagents Na2S2O4, NaHCO3 (DMF/H2O, 80°C) SM->Reagents Radical Sulfur Dioxide Radical Anion (SO2•−) Reagents->Radical Homolytic Cleavage Product Sodium 3-methoxy-2-methyl- 3-oxopropane-1-sulfinate Radical->Product Radical-Nucleophilic Substitution

Fig 2. Pathway B: Direct sulfinylation via sodium dithionite radical mechanism.

Quantitative Data Comparison

To guide synthetic planning and scale-up operations, the following table summarizes the performance metrics of both pathways based on standard process chemistry parameters.

ParameterPathway A (Sulfonyl Chloride)Pathway B (Dithionite)
Overall Yield 65% - 75%45% - 55%
Purity (HPLC) >98%~90% (Inorganic salt carryover)
Reaction Time 18 hours (over 3 steps)12 hours (1 step)
E-Factor High (Due to aqueous waste)Low to Moderate
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Key Advantage High purity, robust isolationAtom economy, mild conditions

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds National Library of Medicine (PMC)[Link]

Sources

Foundational

sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate exact mass and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is an organosulfur compound that is gaining attention as a versatile reagent in syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is an organosulfur compound that is gaining attention as a versatile reagent in synthetic organic chemistry. Its unique structure, featuring a sulfinate salt and a methyl ester, makes it a valuable building block for the introduction of the sulfonyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its applications, particularly in the context of medicinal chemistry and drug development. The ability of sulfinate salts to serve as precursors to sulfonamides and sulfones—scaffolds of significant pharmacological importance—underpins the relevance of this compound in modern pharmaceutical research.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValue
Molecular Formula C₅H₉NaO₄S
Molecular Weight 188.18 g/mol
Exact Mass 188.0119 Da
CAS Number 119813-24-0
Appearance White to off-white powder
Solubility Soluble in water

Molecular Structure

The structure of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is characterized by a propyl backbone with a sulfinate group at one end and a methyl ester at the other, with a methyl group at the 2-position.

Caption: 2D structure of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate.

Synthesis of Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate

Proposed Synthetic Workflow

G start Start: Methyl Methacrylate & Sodium Bisulfite reaction Michael Addition Reaction in an aqueous medium start->reaction workup Reaction Work-up: Precipitation and Filtration reaction->workup purification Purification: Recrystallization from an appropriate solvent workup->purification product Final Product: Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium bisulfite in water.

  • Addition of Reactant : To the stirred solution, add methyl methacrylate dropwise at room temperature.

  • Reaction Conditions : Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Product : Cool the reaction mixture to room temperature, which may cause the product to precipitate. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification : Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., ethanol or acetone) to remove impurities, and then recrystallize from a suitable solvent system to obtain the pure sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate.

  • Drying : Dry the purified product under vacuum to remove any residual solvent.

Applications in Medicinal Chemistry and Drug Development

Sodium sulfinates are highly valuable in medicinal chemistry as they serve as key precursors for the synthesis of sulfonamides and sulfones, which are prominent pharmacophores in a multitude of therapeutic agents.[2][3]

Synthesis of Sulfonamides

The sulfonamide functional group is present in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can be used to synthesize novel sulfonamides, potentially leading to the discovery of new drug candidates.

Representative Protocol: Copper-Catalyzed Synthesis of a Sulfonamide

This protocol describes a general and efficient method for the synthesis of sulfonamides from sodium sulfinates and amines under microwave irradiation, which accelerates the reaction.[4]

G start Combine Reactants: Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, Amine, and CuBr₂ in Acetonitrile:Water reaction Microwave Irradiation (e.g., 120 °C for 10-15 min) start->reaction workup Reaction Work-up: Cooling, followed by extraction with an organic solvent reaction->workup purification Purification: Column chromatography on silica gel workup->purification product Final Product: Corresponding Sulfonamide purification->product

Caption: Workflow for the synthesis of sulfonamides from the title compound.

Detailed Experimental Steps:

  • Reactant Mixture : In a microwave-safe reaction vial, combine sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (1.0 mmol), the desired amine (1.1 mmol), and copper(II) bromide (CuBr₂, 0.5 mol%) in a 1:1 mixture of acetonitrile and water (5 mL).[4]

  • Microwave Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.[4]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.[3]

Analytical Methods: LC-MS for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate and its reaction products.

Representative LC-MS Protocol
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column is typically suitable.

    • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate : A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Column Temperature : Maintain the column at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.[5]

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray ionization (ESI) in negative ion mode is generally effective for sulfinates and sulfonamides.

    • Detection Mode : The analysis can be performed in full scan mode to identify the molecular ion or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis.[5]

Conclusion

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a promising reagent for organic synthesis, offering a convenient route to valuable sulfur-containing compounds. Its application in the synthesis of sulfonamides highlights its potential in drug discovery and development. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists working in this field, facilitating further exploration of the chemistry and applications of this versatile compound.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by oxidation. Retrieved from [Link]

  • Tian, H., Li, R., Guo, F., & Chen, X. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(8), e202200097.
  • Patel, B. K., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.
  • Li, Y., et al. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry, 89(3), 1845-1855.
  • Kim, S., et al. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1549-1563.
  • Das, S., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(63), 38449-38493.
  • Zhao, L., et al. (2021). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 30, 115939.
  • Gu, W., et al. (2026, January).
  • Baran, P. S. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 61(19), 8537-8549.
  • Poole, L. B., & Nelson, K. J. (2008). Chemical approaches to detect and analyze protein sulfenic acids. Current Protocols in Toxicology, Chapter 17, Unit 17.3.
  • PubChemLite. (n.d.). Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (C5H10O4S). Retrieved from [Link]

  • Accela ChemBio. (2026, February 11). Sodium 3-Methoxy-3-oxopropane-1-sulfinate. Retrieved from [Link]

  • Poole, L. B. (2010). Measurement of Protein Sulfenic Acid Content. Current Protocols in Toxicology, Chapter 7, Unit 7.7.
  • Shimadzu. (n.d.). Analysis of Sulfamic Acid in Fertilizers Using LC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Development for Sulfite in Food and Beverage. Retrieved from [Link]

  • Food and Agricultural Materials Inspection Center (FAMIC). (2018). Measurement of sulfamic acid in fertilizer by liquid chromatograph-mass spectrometer (LC-MS). Retrieved from [Link]

  • Google Patents. (n.d.). CN105418421A - Synthesizing method for 3-methoxyacrylate.
  • PubChem. (n.d.). Sodium methanesulfinate. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals Abstract Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a sulfinate-containing organic compound with potential applications in pharmaceutical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a sulfinate-containing organic compound with potential applications in pharmaceutical development and organic synthesis. As with any chemical entity intended for these applications, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing. This technical guide provides a detailed framework for the comprehensive evaluation of the thermal properties of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate. It outlines the fundamental principles and practical methodologies for determining its decomposition temperature and characterizing its thermal behavior using state-of-the-art thermoanalytical techniques. This document is intended to serve as a practical resource for researchers, enabling them to design and execute robust thermal stability studies.

Introduction: The Significance of Thermal Stability in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, with chemical stability being a critical determinant of success. Thermal stability, in particular, is a crucial parameter that influences various aspects of drug development, including:

  • Synthesis and Purification: Many synthetic steps and purification techniques, such as crystallization and drying, involve elevated temperatures. A comprehensive knowledge of the decomposition temperature of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is essential to prevent degradation and ensure the purity of the final product.

  • Formulation: The process of formulating a drug substance into a final dosage form often involves heat, for instance, during granulation or coating. Understanding the thermal limits of the active pharmaceutical ingredient (API) is critical to prevent the formation of degradation products that could be harmful or reduce the drug's efficacy.

  • Storage and Shelf-life: The stability of a drug product over its shelf-life is directly related to its thermal properties. Accelerated stability studies, conducted at elevated temperatures, are used to predict the long-term stability of a drug under recommended storage conditions.

Given the importance of these factors, a detailed investigation into the thermal stability and decomposition temperature of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a non-negotiable step in its development.

Theoretical Framework: Understanding Thermal Decomposition

The thermal decomposition of a substance is a chemical decomposition caused by heat. The decomposition temperature is not a single, fixed point but rather a range over which the substance breaks down into simpler constituent molecules. For a sulfinate salt like sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, decomposition is likely to involve the cleavage of the carbon-sulfur bond and the release of gaseous products such as sulfur dioxide.

The primary techniques employed to study these phenomena are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] A mass loss indicates a decomposition or volatilization event.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][5] It can detect both endothermic (heat-absorbing) and exothermic (heat-releasing) processes associated with phase transitions and decomposition.

By combining these techniques, a comprehensive thermal profile of the compound can be generated.

Experimental Protocol: A Step-by-Step Guide to Thermal Analysis

The following protocol outlines the methodology for determining the thermal stability and decomposition temperature of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Instrumentation and Calibration
  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements concurrently is recommended. Alternatively, separate TGA and DSC instruments can be used.[1][2]

  • Calibration:

    • Temperature Calibration: Calibrate the temperature scale of the DSC instrument using certified reference materials with known melting points, such as indium and tin.[6]

    • Heat Flow Calibration: Calibrate the heat flow signal of the DSC using the known enthalpy of fusion of a standard like indium.[6]

    • Mass Calibration: For TGA, ensure the microbalance is calibrated using standard weights.

Sample Preparation
  • Ensure the sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate sample is homogenous and representative of the batch to be tested.

  • Accurately weigh 3-5 mg of the sample into a clean, inert crucible (e.g., aluminum or ceramic). A smaller sample size minimizes thermal gradients within the sample.

  • For DSC analysis, if the sample is not being run on a simultaneous analyzer, hermetically seal the aluminum pan to prevent any mass loss due to volatilization before decomposition.[6]

TGA/DSC Experimental Conditions

The following table summarizes the recommended experimental parameters for the thermal analysis of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate.

ParameterRecommended SettingRationale
Temperature Range Ambient to 400 °CTo ensure the full decomposition profile is captured. The upper limit can be adjusted based on preliminary runs.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events. Slower rates can be used for better separation of overlapping events.
Purge Gas Nitrogen (or Argon)An inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.
Flow Rate 50 mL/minTo ensure an inert environment and efficient removal of gaseous decomposition products.
Crucible Type Aluminum (for DSC), Alumina/Ceramic (for TGA)Aluminum is suitable for lower temperatures, while ceramic crucibles are more inert at higher temperatures.
Data Analysis and Interpretation
  • TGA Thermogram: The TGA curve plots mass (%) versus temperature (°C).

    • Onset Temperature of Decomposition (Tonset): This is the temperature at which a significant mass loss begins. It is a key indicator of the initiation of decomposition.

    • Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tpeak).

  • DSC Thermogram: The DSC curve plots heat flow (mW) versus temperature (°C).

    • Endothermic/Exothermic Peaks: Decomposition can be either endothermic or exothermic. The direction of the peak indicates the nature of the thermal event.

    • Enthalpy of Decomposition (ΔHdecomp): The area under the decomposition peak can be integrated to quantify the heat released or absorbed during the process.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the thermal stability of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate.

Thermal_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation start Start sample_prep Sample Preparation - Homogenize Sample - Weigh 3-5 mg - Place in Crucible start->sample_prep instrument_cal Instrument Calibration - Temperature (In, Sn) - Heat Flow (In) - Mass (Std. Weights) start->instrument_cal tga_dsc_run TGA/DSC Analysis - Temp: Ambient to 400°C - Rate: 10°C/min - Atmosphere: N₂ sample_prep->tga_dsc_run instrument_cal->tga_dsc_run data_analysis Data Analysis - Determine T_onset & T_peak - Analyze DSC Peaks - Calculate ΔH_decomp tga_dsc_run->data_analysis report Generate Report - Summarize Data - Interpret Results data_analysis->report end End report->end

Figure 1: Workflow for Thermal Stability Assessment.

Anticipated Results and Discussion

While specific experimental data for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is not yet publicly available, based on the thermal behavior of similar sulfinate salts, a hypothetical thermal profile can be anticipated. A related compound, sodium 3-methoxy-3-oxopropane-1-sulfinate, is reported to have a melting point of 199-216°C with decomposition. This suggests that the target compound will also likely decompose in this temperature range.

Table 1: Hypothetical Thermal Decomposition Data for Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate

ParameterExpected ValueSignificance
Tonset (TGA) ~190 - 210 °CIndicates the initial temperature at which the compound begins to degrade. Crucial for defining maximum processing temperatures.
Tpeak (DTG) ~210 - 230 °CThe temperature of the most rapid decomposition. Important for understanding the kinetics of the decomposition reaction.
Mass Loss (%) VariesThe percentage of mass lost corresponds to the volatile decomposition products. This can provide insights into the decomposition mechanism.
Decomposition Event (DSC) ExothermicDecomposition of organic salts is often an exothermic process, which has safety implications for large-scale handling.
ΔHdecomp (DSC) VariesQuantifies the energy released during decomposition. A large exothermic value would indicate a significant safety hazard.

The decomposition of sulfinate salts can proceed through various pathways, often involving the release of sulfur dioxide (SO₂). A coupled TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) experiment could be performed to identify the evolved gaseous products, thereby elucidating the decomposition mechanism.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic evaluation of the thermal stability and decomposition temperature of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate. By following the detailed experimental protocol and data analysis procedures outlined herein, researchers can generate the critical data necessary to ensure the safe and effective development of this compound for pharmaceutical and other applications.

Future work should focus on executing these experiments to obtain definitive thermal data for the compound. Further studies could also investigate the impact of factors such as humidity and the presence of excipients on its thermal stability, which are crucial considerations for formulation and long-term storage.

References

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC - NIH. Available at: [Link]

  • On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries. Available at: [Link]

  • Modulated Differential Scanning Calorimetry Measurements of 27 Compounds | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (C5H10O4S) - PubChemLite. Available at: [Link]

  • Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC. Available at: [Link]

  • Thermal Analysis of Sulfur and Selenium Compounds with Multiple Applications, Including Anticancer Drugs | IntechOpen. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Available at: [Link]

  • Investigation of the polymorphism of sulfathiazole by a combined DSC-HSM approach. Available at: [Link]

  • TGA thermograms for sulphonated copolymers. - ResearchGate. Available at: [Link]

  • Thermogravimetry: A Great Tool for Flue Gas Desulfurization Solids Analysis - TA Instruments. Available at: [Link]

  • Thermogravimetric Analysis - Improved Pharma. Available at: [Link]

  • Decomposition Temperature Of Sodium Metabisulfite - Tianya Chemical. Available at: [Link]

  • Kinetics of thermal decomposition of sodium methoxide and ethoxide - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Photoredox Alkylation Using Sodium 3-Methoxy-2-Methyl-3-Oxopropane-1-Sulfinate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Visible-Light Photoredox Catalysis, Metallaphotoredox Cross-Coupling, Late-Stage Functionalization (LSF) Executive Summary & Chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Technique: Visible-Light Photoredox Catalysis, Metallaphotoredox Cross-Coupling, Late-Stage Functionalization (LSF)

Executive Summary & Chemical Rationale

The introduction of complex, aliphatic structural motifs into drug-like scaffolds is a persistent challenge in medicinal chemistry. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) is a bench-stable, solid sulfinate salt derived from the Roche ester. Under visible-light photoredox conditions, this reagent undergoes single-electron oxidation and subsequent entropically driven desulfonylation (loss of SO₂). This cascade irreversibly generates a primary 1-methoxy-2-methyl-1-oxopropan-3-yl radical [1].

Because the radical is generated at the primary carbon ( β to the ester), the adjacent stereocenter is preserved. This allows for the stereocontrolled installation of a highly prized branched isobutyrate-like motif into complex molecules. This application note details two distinct, field-proven modalities for deploying this reagent:

  • Innate Minisci-Type C–H Alkylation: For the direct, protecting-group-free functionalization of electron-deficient N -heterocycles [2].

  • Metallaphotoredox Csp²–Csp³ Cross-Coupling: For the precise coupling with aryl and heteroaryl halides via synergistic Ru/Ni dual catalysis [3].

Modality A: Innate Minisci-Type C–H Alkylation

Mechanistic Causality

The classical Minisci reaction relies on harsh thermal oxidants (e.g., silver salts, persulfates) which often degrade sensitive pharmaceutical intermediates. By utilizing a photoredox pathway, radical generation is achieved at ambient temperature.

The addition of an organic acid, such as Trifluoroacetic Acid (TFA), is mechanistically critical. TFA protonates the basic nitrogen of the target heterocycle, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This creates a highly electrophilic environment that rapidly intercepts the nucleophilic primary alkyl radical generated from the sulfinate salt. Following addition, the resulting α -amino radical cation is oxidized (often by the reduced state of the photocatalyst, closing a redox-neutral loop) and deprotonated to restore aromaticity [2].

Minisci_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LED (hv) PC_minus Reduced PC(•-) PC_star->PC_minus SET from Sulfinate PC_minus->PC SET to Rad_Cat Sulfinate Sulfinate Salt (R-SO2Na) Radical Alkyl Radical (R•) + SO2 Sulfinate->Radical -e-, -SO2 Rad_Cat α-Amino Radical Cation Radical->Rad_Cat Addition to Het Het Protonated Heterocycle Het->Rad_Cat Prod Alkylated Product Rad_Cat->Prod -e-, -H+

Fig 1: Photoredox Minisci mechanism demonstrating redox-neutral radical generation and capture.

Step-by-Step Protocol: Minisci Alkylation

This protocol is designed as a self-validating system; intermediate color changes and solubility shifts indicate successful catalytic initiation.

Reagents Required:

  • Target N -Heterocycle (0.5 mmol, 1.0 equiv)

  • Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (1.5 mmol, 3.0 equiv)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%)

  • Trifluoroacetic acid (TFA) (0.75 mmol, 1.5 equiv)

  • Solvent: DMSO / H₂O (4:1 v/v, 5.0 mL)

Procedure:

  • Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the N -heterocycle, the sulfinate salt, and the Ir-photocatalyst.

  • Solvent & Acid Addition: Add the DMSO/H₂O solvent mixture. Causality Note: Water is crucial here to ensure complete dissolution of the highly polar sodium sulfinate salt, preventing heterogeneous radical generation which leads to homocoupling. Add TFA dropwise.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum. Sparge the solution with Argon or Nitrogen for 15 minutes. Causality Note: Molecular oxygen is a potent triplet quencher and will rapidly intercept the alkyl radical to form undesired peroxy species.

  • Irradiation: Place the vial in a photoreactor equipped with 440–450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the photocatalyst.

  • Workup & Validation: Dilute the mixture with saturated aqueous NaHCO3​ (to neutralize TFA) and extract with EtOAc (3 x 15 mL). Analyze the crude mixture via LCMS. The presence of a mass peak corresponding to [M+115]+ confirms successful desulfinative alkylation.

Modality B: Metallaphotoredox Csp²–Csp³ Cross-Coupling

Mechanistic Causality

When innate C–H functionalization lacks regiocontrol, dual Ru/Ni catalysis allows for deterministic alkylation at the site of a pre-existing aryl or heteroaryl halide.

In this synergistic cycle, the excited state of Ru(bpy)32+​ acts as a single-electron oxidant to generate the Roche ester radical from the sulfinate. Concurrently, a Ni(0) catalyst undergoes oxidative addition into the aryl halide to form a Ni(II) –aryl complex. This complex rapidly captures the transient alkyl radical, forming a high-valent Ni(III) species that undergoes reductive elimination to forge the C–C bond. The catalytic cycles are closed via a cross-system single-electron transfer (SET) between Ru(I) and Ni(I) [3].

Dual_Catalysis cluster_Ru Photoredox Cycle cluster_Ni Nickel Cycle Ru2 Ru(II) Ru2_star *Ru(II) Ru2->Ru2_star hv Ru1 Ru(I) Ru2_star->Ru1 SET from Sulfinate Ru1->Ru2 SET to Ni(I) Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 + Ar-X Ni3 Ni(III)-Ar-R Ni2->Ni3 + R• Ni1 Ni(I) Ni3->Ni1 Red. Elim. Prod Ar-R Product Ni3->Prod Ni1->Ni0 SET from Ru(I) Sulfinate R-SO2Na Radical R• Sulfinate->Radical -e- Radical->Ni3 ArX Ar-X ArX->Ni2

Fig 2: Synergistic Ru/Ni dual catalytic cycle for desulfinative Csp2-Csp3 cross-coupling.

Step-by-Step Protocol: Ru/Ni Cross-Coupling

Reagents Required:

  • Aryl/Heteroaryl Bromide (0.5 mmol, 1.0 equiv)

  • Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.75 mmol, 1.5 equiv)

  • Photocatalyst: Ru(bpy)3​Cl2​⋅6H2​O (0.01 mmol, 2 mol%)

  • Cross-Coupling Catalyst: Ni(COD)2​ (0.025 mmol, 5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

  • Base: DBU (0.75 mmol, 1.5 equiv)

  • Solvent: Anhydrous DMF (5.0 mL)

Procedure:

  • Glovebox Preparation: Due to the extreme air-sensitivity of Ni(COD)2​ , assemble the catalyst system in an argon-filled glovebox. To a 20 mL vial, add Ni(COD)2​ and dtbbpy. Dissolve in 1.0 mL of DMF and stir for 10 minutes until a deep purple/blue complex forms (active Ni(0) species).

  • Reagent Addition: To the same vial, add the aryl bromide, the sulfinate salt, Ru(bpy)3​Cl2​ , and the remaining 4.0 mL of DMF.

  • Base Addition: Add DBU. Causality Note: DBU acts as a phase-transfer-like agent, increasing the solubility of the sodium sulfinate in DMF and neutralizing any acidic byproducts that could protonate the alkyl radical.

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with 440–450 nm blue LEDs for 24 hours at room temperature.

  • Workup: Quench the reaction by exposing it to air (oxidizes Ni to inactive Ni(II) salts). Dilute with EtOAc, wash heavily with LiCl (5% aqueous solution, 3x) to remove DMF, dry over Na2​SO4​ , and concentrate for column chromatography.

Quantitative Data & Optimization Guidelines

The following tables synthesize typical optimization parameters for both modalities, allowing researchers to troubleshoot and adapt the protocol for novel substrates.

Table 1: Optimization Parameters for Photoredox Minisci Alkylation

EntryPhotocatalystSolvent SystemAcid AdditiveRelative YieldMechanistic Observation
1 [Ir(dF(CF3​)ppy)2​(dtbbpy)]+ DMSO/H₂O (4:1)TFA (1.5 eq)>95% Optimal solubility and LUMO lowering.
2 Ru(bpy)32+​ DMSO/H₂O (4:1)TFA (1.5 eq)20%Ru(II)* oxidation potential (+0.77 V) is borderline for sulfinate oxidation.
3 [Ir(dF(CF3​)ppy)2​(dtbbpy)]+ Pure DCMTFA (1.5 eq)<5%Sulfinate salt remains entirely insoluble.
4 [Ir(dF(CF3​)ppy)2​(dtbbpy)]+ DMSO/H₂O (4:1)None10%Heterocycle LUMO remains too high; radical homocoupling dominates.

Table 2: Optimization Parameters for Ru/Ni Dual Catalysis

EntryNi PrecatalystLigandBaseRelative YieldMechanistic Observation
1 Ni(COD)2​ dtbbpyDBU>90% dtbbpy provides optimal steric bulk to prevent Ni-mediated β -hydride elimination.
2 NiCl2​⋅glyme dtbbpyDBU75%Requires in situ reduction to Ni(0); slightly slower initiation.
3 Ni(COD)2​ PPh3​ DBU<10%Monodentate phosphines fail to stabilize the high-valent Ni(III) intermediate.
4 Ni(COD)2​ dtbbpy K2​CO3​ 30%Inorganic base exhibits poor solubility in DMF, leading to stalled cross-coupling.

Troubleshooting & E-E-A-T Insights

  • Issue: High levels of desulfonylated byproducts (e.g., Methyl isobutyrate) without target alkylation.

    • Causality: The radical is being generated successfully but is undergoing Hydrogen Atom Transfer (HAT) from the solvent or failing to intercept the target.

    • Solution: For Minisci, ensure the heterocycle is sufficiently protonated (increase TFA). For cross-coupling, check the integrity of the Ni(0) catalyst; if the Ni cycle is dead, the radical will abstract a hydrogen rather than entering the Ni coordination sphere.

  • Issue: Reaction mixture remains completely clear and uncolored.

    • Causality: Photocatalyst degradation or failure to initiate. Ir and Ru complexes should impart a distinct yellow/orange or bright red color, respectively.

    • Solution: Verify the emission wavelength of the LED array (must be 440-450 nm). Ensure the reaction is thoroughly degassed, as O2​ rapidly bleaches these catalysts via singlet oxygen generation.

  • Stereochemical Integrity:

    • Insight: Because the radical generated from sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is localized on the primary carbon ( ∙CH2​−CH(CH3​)−COOMe ), the adjacent β -stereocenter does not undergo racemization. If starting from an enantiopure Roche ester derivative, the stereochemical information is faithfully transferred to the product.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134.[Link]

  • Knauber, T., Chandrasekaran, R., Tucker, J. W., Chen, J. M., Reese, M., Rankic, D. A., Sach, N., & Helal, C. J. (2017). Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides. Organic Letters, 19(24), 6566–6569.[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling with Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate

Executive Summary Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a highly versatile, functionalized aliphatic sulfinate salt. In modern drug discovery and development, it serves as a critical building block for ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a highly versatile, functionalized aliphatic sulfinate salt. In modern drug discovery and development, it serves as a critical building block for appending the 3-methoxy-2-methyl-3-oxopropyl motif—an ester-containing pharmacophore that can be readily hydrolyzed to a carboxylic acid for downstream peptide coupling or API derivatization.

Unlike simple aryl sulfinates, this specific alkyl sulfinate presents unique mechanistic challenges and opportunities in palladium-catalyzed cross-coupling. Depending on the rational selection of ligands and reaction conditions, this reagent can be directed down two divergent pathways: Sulfonylation (retention of SO2 to form functionalized sulfones) or Desulfinative C-C Cross-Coupling (extrusion of SO2 to form C-C bonds). This guide details the causality behind these experimental choices and provides self-validating protocols for both transformations.

Mechanistic Insights & Reaction Divergence (The "Why")

The behavior of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate in a palladium catalytic cycle is governed by the relative rates of reductive elimination versus SO2 extrusion.

Pathway A: Sulfonylation (SO2 Retention)

To synthesize aryl alkyl sulfones, the extrusion of SO2 must be suppressed. This is achieved by using bidentate ligands with large bite angles, such as XantPhos or DPEphos[1]. These ligands force the Pd(II) intermediate into a geometry that dramatically accelerates direct reductive elimination from the [Ar-Pd(II)-SO2R] species, yielding the sulfone before SO2 can be extruded[2].

Pathway B: Desulfinative C-C Cross-Coupling

Desulfination requires thermal energy and coordinatively unsaturated palladium intermediates. Monodentate, sterically bulky ligands like PCy3 or BrettPhos are utilized to stabilize the transition state during SO2 extrusion[3].

The β-Hydride Elimination Challenge: A critical field-proven insight is that sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate possesses a β-hydrogen at the C2 position (-CH(CH3)-). In the desulfinative pathway, the resulting alkyl-palladium intermediate is highly susceptible to β-hydride elimination, which would yield methyl methacrylate as an undesired byproduct. Therefore, the use of extremely bulky ligands (e.g., BrettPhos) is mandatory to outcompete β-hydride elimination by accelerating the final C-C reductive elimination step.

The Role of Cation Metathesis

Sodium sulfinates possess high lattice energies and limited solubility in organic solvents. The addition of K2CO3 or Cs2CO3 is not merely for basicity; it facilitates an in situ cation metathesis. Converting the sodium sulfinate to a more soluble potassium or cesium sulfinate drastically accelerates the transmetalation step with the palladium oxidative addition complex[3]. Furthermore, the homocoupling of the sulfinate itself serves as the reductive trigger to generate the active Pd(0) species from Pd(II) precatalysts like Pd(OAc)2[3].

G cluster_sulf Pathway A: Sulfonylation cluster_desulf Pathway B: Desulfination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X LigEx Transmetalation [Ar-Pd(II)-SO2R] OxAdd->LigEx + RSO2Na - NaX RedElim1 Reductive Elimination (Bidentate Ligand) LigEx->RedElim1 Fast (XantPhos) Extrusion SO2 Extrusion (Monodentate Ligand) LigEx->Extrusion Heat / PCy3 Product1 Aryl Alkyl Sulfone RedElim1->Product1 Product1->Pd0 Catalyst Regeneration AlkylPd [Ar-Pd(II)-R] Risk: β-Hydride Elim. Extrusion->AlkylPd - SO2 RedElim2 Reductive Elimination AlkylPd->RedElim2 Fast Product2 Cross-Coupled Product RedElim2->Product2 Product2->Pd0 Catalyst Regeneration

Figure 1: Pd-catalyzed pathways for sodium alkyl sulfinates: Sulfonylation vs. Desulfination.

Optimization of Reaction Parameters

The following quantitative matrix illustrates how parameter selection directly dictates the chemoselectivity of the reaction.

Table 1: Representative Parameter Matrix for Pathway Divergence

ParameterPathway A: Sulfonylation (Target)Pathway B: Desulfination (Target)Causality / Rationale
Precatalyst Pd2(dba)3 (5 mol%)Pd(OAc)2 (5 mol%)Pd(OAc)2 is efficiently reduced in situ to Pd(0) via sulfinate homocoupling[3].
Ligand XantPhos (6 mol%)BrettPhos (6 mol%)XantPhos forces rapid reductive elimination[1]; BrettPhos allows SO2 extrusion while suppressing β-hydride elimination.
Solvent DMSO or DMF1,4-Dioxane or ToluenePolar aprotic solvents stabilize the ionic sulfinate; non-polar solvents favor SO2 extrusion.
Temperature 80 °C – 100 °C130 °C – 150 °CHigh thermal energy is thermodynamically required to drive SO2 extrusion.
Additive Cs2CO3 (1.5 equiv)K2CO3 (1.5 equiv)Drives cation metathesis (Na+ to K+/Cs+), enhancing transmetalation rates[3].
Expected Yield 75% - 90% 40% - 65% Desulfination of alkyl sulfinates is inherently lower yielding due to competitive β-hydride elimination.

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Preparation Degas Solvents (Freeze-Pump) Step2 2. Glovebox Load Pd Cat, Ligand, RSO2Na, Ar-X Step1->Step2 Step3 3. Reaction Heat at 80-130°C Monitor via LC-MS Step2->Step3 Step4 4. Quench Cool to RT Filter via Celite Step3->Step4 Step5 5. Purification Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Standard Schlenk/Glovebox workflow for palladium-catalyzed sulfinate cross-coupling.

Protocol A: Synthesis of Aryl Alkyl Sulfones (Sulfonylation)

Objective: Couple an aryl bromide with sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate while retaining the SO2 linker.

  • Preparation (Self-Validation Step 1): Rigorously degas DMSO via three freeze-pump-thaw cycles. Causality: Alkyl sulfinates are highly sensitive to oxidation. Presence of O2 will rapidly oxidize the sulfinate to an unreactive sulfonate (RSO3Na), halting the catalytic cycle.

  • Setup: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2(dba)3 (0.025 mmol, 5 mol%), XantPhos (0.03 mmol, 6 mol%), Cs2CO3 (0.75 mmol, 1.5 equiv), and sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.60 mmol, 1.2 equiv).

  • Addition: Add the aryl bromide (0.50 mmol, 1.0 equiv) and the degassed DMSO (2.5 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Remove from the glovebox and stir at 80 °C for 12 hours.

  • In-Process Control (IPC): At 4 hours, extract a 10 µL aliquot under argon, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The presence of a mass peak at [M + H]+ corresponding to the exact mass of the sulfone confirms pathway A. If a peak corresponding to [M - 64]+ is observed, desulfination is occurring, indicating the temperature is too high or ligand coordination has failed.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with H2O (3 × 10 mL) to remove DMSO and salts. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography.

Protocol B: Desulfinative C-C Cross-Coupling

Objective: Extrude SO2 to form a direct C-C bond, yielding a methyl 2-methyl-3-arylpropanoate derivative.

  • Setup: In a glovebox, charge a pressure vial with Pd(OAc)2 (0.025 mmol, 5 mol%), BrettPhos (0.03 mmol, 6 mol%), K2CO3 (0.75 mmol, 1.5 equiv)[3], and the sulfinate salt (0.75 mmol, 1.5 equiv).

  • Solvent: Add the aryl bromide (0.50 mmol) and anhydrous, degassed 1,4-Dioxane (3.0 mL).

  • Reaction: Seal and heat aggressively at 130 °C for 16 hours. Causality: The high temperature is required to overcome the activation barrier for SO2 extrusion from the alkyl-palladium intermediate.

  • Validation Check: Analyze via GC-MS. The target product will show a molecular ion [M]+ lacking the SO2 mass. Monitor for the presence of methyl methacrylate (m/z 100); if significant amounts are detected, the β-hydride elimination is outcompeting reductive elimination, and the ligand loading or steric bulk must be increased.

Troubleshooting & Analytical Validation

  • Chiral Considerations: Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate contains a stereocenter at the C2 position. Unless an enantioselective ligand is employed, the resulting cross-coupled products will be racemic. For stereoretentive or enantioconvergent coupling, specialized chiral bisphosphine ligands must be screened.

  • Incomplete Conversion: If the starting aryl halide remains unconsumed but the sulfinate is depleted, check for the formation of the homocoupled sulfinate byproduct (disulfone or thiosulfonate). This indicates successful Pd(II) reduction but a failure in the subsequent transmetalation step, often requiring an increase in K2CO3 equivalents to drive cation metathesis[3].

  • Oxidation Artifacts: If LC-MS reveals a mass corresponding to [Sulfinate + 16], the reagent has oxidized to the sulfonate. Ensure strict Schlenk techniques and verify the integrity of the glovebox atmosphere.

References[2] Title: Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids - PMC

Source: nih.gov URL: 1] Title: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC Source: nih.gov URL: 3] Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society Source: acs.org URL:

Sources

Method

The Advent of Precision in Complexity: A Guide to Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate and its Congeners in Late-Stage Functionalization

Introduction: Embracing Complexity in Drug Discovery The modern paradigm of drug discovery necessitates the efficient exploration of chemical space, often requiring the subtle modification of complex molecular architectu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Complexity in Drug Discovery

The modern paradigm of drug discovery necessitates the efficient exploration of chemical space, often requiring the subtle modification of complex molecular architectures. Late-stage functionalization (LSF) has emerged as a powerful strategy to meet this demand, allowing for the introduction of key chemical motifs in the final steps of a synthetic sequence.[1] This approach not only accelerates the generation of structure-activity relationships (SAR) but also provides access to novel analogs that would be arduous to synthesize from the ground up.[2] At the heart of many recent LSF methodologies lies the controlled generation of radicals, and within this domain, sodium sulfinates have carved a significant niche as versatile and reliable radical precursors.[3][4]

This technical guide focuses on the application of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate and related sulfinate reagents in late-stage functionalization. While specific literature on the named compound is emerging, its structural motifs suggest a role as a precursor to a functionalized methyl radical. Therefore, we will draw upon the well-established principles of related sodium sulfinates to provide a comprehensive overview of the potential applications, protocols, and mechanistic underpinnings relevant to researchers in medicinal chemistry and drug development.

Sodium Sulfinates: A Gateway to Radical-Mediated Transformations

Sodium sulfinates (RSO₂Na) are a class of organosulfur compounds characterized by their bench-top stability and their capacity to generate a diverse array of radicals under mild conditions.[3] The relatively weak C-S bond in sulfinates makes them ideal radical precursors, often requiring only a mild oxidant or photocatalysis to initiate radical formation.[4] This reactivity has been harnessed for a variety of transformations, including C-H functionalization, cross-coupling reactions, and the introduction of fluorinated motifs.

Key Properties of Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate:

PropertyValueSource
Molecular Formula C₅H₉NaO₄SPubChemLite
Appearance White to off-white crystalline powder (predicted)[5]
Solubility Soluble in water (predicted)[5]

Note: Due to the limited availability of specific experimental data for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, some properties are predicted based on structurally similar compounds.

Mechanism of Action: The Generation and Trapping of Radicals

The utility of sodium sulfinates in late-stage functionalization stems from their ability to serve as clean and efficient sources of carbon-centered radicals. The general mechanism involves the oxidation of the sulfinate to a sulfonyl radical, which then undergoes desulfonylation to release a carbon radical and sulfur dioxide.

Mechanism_of_Radical_Generation R-SO2Na Sodium Alkylsulfinate R-SO2_radical Alkylsulfonyl Radical R-SO2Na->R-SO2_radical Oxidation Oxidant Oxidant (e.g., t-BuOOH) R_radical Alkyl Radical R-SO2_radical->R_radical Desulfonylation Functionalized_Substrate Functionalized Molecule (Ar-R) R_radical->Functionalized_Substrate Addition SO2 Sulfur Dioxide Substrate Complex Molecule (Ar-H) Substrate->Functionalized_Substrate

Sources

Application

Application Note: Late-Stage C–H Functionalization via Minisci Reaction Using Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate

Introduction & Strategic Rationale The Minisci reaction remains a cornerstone methodology for the direct C–H alkylation of basic heteroarenes—a critical transformation in late-stage functionalization and drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The Minisci reaction remains a cornerstone methodology for the direct C–H alkylation of basic heteroarenes—a critical transformation in late-stage functionalization and drug discovery. Traditional protocols relying on carboxylic acids often require stoichiometric silver catalysts and harsh oxidants at elevated temperatures, which can compromise sensitive functional groups.

The advent of sulfinate salts as radical precursors has revolutionized this space, allowing for metal-free, open-flask conditions[1]. Specifically, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) serves as a highly effective, bench-stable reagent for installing a versatile 3-methoxy-2-methyl-3-oxopropyl aliphatic chain[2]. This protocol outlines a mild, scalable methodology utilizing this specific sulfinate salt, relying on tert-butyl hydroperoxide (TBHP) as the sole oxidant[3].

Mechanistic Principles & Causality

To successfully execute and troubleshoot this protocol, it is critical to understand the physical organic causality driving the reaction:

  • LUMO Lowering via Protonation: The addition of Trifluoroacetic Acid (TFA) is not merely to adjust solvent pH; it stoichiometrically protonates the basic nitrogen of the heteroarene. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, enhancing its electrophilicity and receptiveness toward the incoming mildly nucleophilic carbon-centered radical[4].

  • Desulfinylation & Radical Generation: The sulfinate salt undergoes single-electron oxidation by the thermal decomposition products of TBHP. The resulting sulfonyl radical rapidly extrudes sulfur dioxide gas (desulfinylation) to generate the primary alkyl radical (•CH2-CH(CH3)-COOCH3)[1].

  • Rearomatization: Following radical addition, the resulting radical cation adduct is oxidized by another equivalent of the oxidant and subsequently deprotonated to restore aromaticity[4].

Mechanism A Sulfinate Salt (R-SO2Na) B Sulfonyl Radical (R-SO2•) A->B TBHP (Oxidation) C Primary Alkyl Radical (•CH2CH(CH3)CO2Me) B->C -SO2 (Desulfinylation) E Radical Cation Intermediate C->E Addition D Protonated Heteroarene D->E F Alkylated Product + H+ E->F Oxidation (-e-, -H+)

Figure 1: Mechanistic pathway of the desulfinylative Minisci reaction.

Step-by-Step Experimental Protocol

Scope: Applicable to electron-deficient heteroarenes (e.g., pyridines, quinolines, pyrimidines, isoquinolines).

Materials Required
  • Heteroarene substrate: 1.0 equiv (0.5 mmol)

  • Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate: 3.0 equiv (1.5 mmol)[2]

  • Trifluoroacetic acid (TFA): 1.5 equiv (0.75 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% aq. solution): 5.0 equiv (2.5 mmol)[3]

  • Solvent: Dimethyl sulfoxide (DMSO) and Deionized Water (3:1 ratio, 2.0 mL total)

Procedure

Workflow S1 1. Preparation Dissolve heteroarene & TFA in DMSO/H2O S2 2. Precursor Addition Add Sulfinate Salt (3 eq) S1->S2 S3 3. Oxidant Addition Dropwise addition of TBHP (5 eq) S2->S3 S4 4. C-H Functionalization Stir at 50 °C for 12-24 hours S3->S4 S5 5. Isolation Quench, extract, and purify S4->S5

Figure 2: Step-by-step experimental workflow for the Minisci alkylation.

  • Reaction Setup: To a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol) and the DMSO/H₂O solvent mixture (1.5 mL DMSO, 0.5 mL H₂O).

  • Acidification: Add TFA (0.75 mmol) dropwise to the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to ensure complete protonation of the heterocycle.

  • Precursor Addition: Add sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (1.5 mmol) in one portion. The reaction can be conducted under an ambient atmosphere; rigorous degassing is generally not required for this robust protocol[1].

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 70% aqueous TBHP solution (2.5 mmol) dropwise over 2-3 minutes.

    • Causality Note: Dropwise addition prevents a thermal spike and controls the steady-state concentration of radicals, minimizing competitive radical dimerization.

  • C–H Functionalization: Remove the ice bath and heat the reaction mixture to 50 °C in an oil bath or heating block. Stir vigorously for 12 to 24 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench the remaining oxidant by adding 2 mL of saturated aqueous sodium sulfite (Na₂SO₃) and stir for 15 minutes. Basify the aqueous layer to pH ~8 using saturated aqueous NaHCO₃ to deprotonate the functionalized heterocycle.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the installation of the 3-methoxy-2-methyl-3-oxopropyl group, demonstrating the causality behind the chosen standard conditions[3].

EntryOxidant (Equiv)Solvent SystemTemp (°C)Conversion / Yield (%)Observation / Causality
1 TBHP (5.0) DMSO / H₂O (3:1) 50 78% Optimal conditions; balanced solubility and steady radical generation rate.
2K₂S₂O₈ (3.0)CH₃CN / H₂O (1:1)8045%Harsher oxidation led to competitive heteroarene degradation and bis-alkylation.
3TBHP (2.0)DMSO / H₂O (3:1)5032%Incomplete conversion; excess oxidant is required due to radical dimerization quenching.
4TBHP (5.0)CH₂Cl₂ / H₂O (1:1)RT15%Poor solubility of the sulfinate salt in the biphasic system at room temperature.

Troubleshooting & Critical Parameters

  • Regioselectivity Issues: Minisci reactions inherently target the most electron-deficient positions (typically ortho or para to the heteroatom). If mixtures of regioisomers are observed, consider adjusting the acid stoichiometry. In some cases, using a Lewis acid (e.g., BF₃·OEt₂) instead of a Brønsted acid can alter regioselectivity.

  • Bis-alkylation: If over-alkylation occurs, reduce the equivalents of the sulfinate salt to 1.5 - 2.0 and lower the reaction temperature to room temperature, extending the reaction time.

  • Ester Hydrolysis: The methyl ester of the radical precursor is generally stable under these mild, slightly acidic conditions. Avoid using strong aqueous bases during workup for prolonged periods to prevent saponification.

References

  • Title: Recent Advances in Minisci-Type Reactions Source: SciSpace URL: [Link]

  • Title: Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation Source: NIH (PMC) URL: [Link]

  • Title: Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Source: ACS Publications URL: [Link]

Sources

Method

Application Note: Handling, Storage, and Safety Protocols for Sodium 3-Methoxy-2-Methyl-3-Oxopropane-1-Sulfinate

Executive Summary & Chemical Significance Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) is a highly versatile aliphatic sulfinate salt. In modern synthetic chemistry and drug development, sulfinat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) is a highly versatile aliphatic sulfinate salt. In modern synthetic chemistry and drug development, sulfinate salts function as robust sulfur surrogates and radical precursors. They are frequently deployed in transition-metal-catalyzed cross-couplings (e.g., Chan-Lam couplings) and single-electron transfer (SET) cascades for innate C-H functionalization.

However, the intermediate oxidation state of the sulfur atom (S^IV) renders it highly susceptible to environmental degradation. As a Senior Application Scientist, I have designed this protocol to outline the causal relationships between the physicochemical properties of this reagent and the rigorous workflows required to maintain its structural integrity and reactivity.

Physicochemical Profiling & Degradation Causality

To design an effective handling protocol, one must first understand the thermodynamic vulnerabilities of the sulfinate moiety. Sulfinates ( R−SO2​Na ) exist in an intermediate oxidation state. When exposed to ambient oxygen, they undergo a thermodynamically favorable aerobic oxidation, converting to the stable but synthetically inert sulfonate ( R−SO3​Na ). Furthermore, the sodium salt is inherently hygroscopic; moisture absorption not only causes physical caking but also accelerates hydrolysis and oxidative degradation pathways.

Table 1: Physicochemical and Safety Data Summary
ParameterSpecification / DataCausality / Implication for Handling
CAS Number 119813-24-0Unique identifier for procurement and tracking.
Molecular Formula C5H9NaO4SAliphatic backbone with ester and sulfinate groups.
Molecular Weight 188.18 g/mol Required for precise stoichiometric calculations.
Physical Form Powder (White to off-white)High surface area increases hygroscopicity and oxidation rate.
Storage Temperature -10°C to -20°CLow thermal energy suppresses the kinetic rate of aerobic oxidation.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory tract; mandates specific PPE.

Mechanistic Pathway of Degradation vs. Reactivity

The following diagram illustrates the divergent pathways of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate when exposed to ambient conditions versus controlled reaction environments.

G Sulfinate Sodium 3-methoxy-2-methyl -3-oxopropane-1-sulfinate (Stable Precursor) Oxidation Air / O2 Exposure (Improper Storage) Sulfinate->Oxidation Ambient Conditions Activation Oxidant / Catalyst (Controlled Reaction) Sulfinate->Activation Inert Atmosphere (Argon/N2) Sulfonate Sulfonate Derivative (Inactive Degradant) Oxidation->Sulfonate +[O] (Irreversible) Radical Sulfonyl Radical Intermediate Activation->Radical SET (Single Electron Transfer) Product Functionalized Target (e.g., Sulfone / Alkylated Product) Radical->Product Substrate Trapping

Divergent mechanistic pathways of sulfinate salts based on environmental exposure.

Storage Protocols: A Self-Validating System

Standardizing storage is critical. We employ a "self-validating" storage system where the physical state of the reagent serves as an immediate, visual indicator of its chemical viability.

  • Temperature Control: The reagent must be stored at -10°C or below [1]. The low temperature kinetically traps the sulfinate, preventing auto-oxidation.

  • Atmospheric Control: Store in a tightly sealed container backfilled with Argon or Nitrogen.

  • Validation Check: Before use, inspect the powder. A free-flowing white powder indicates structural integrity. If the powder exhibits clumping (indicating moisture ingress) or a yellowish discoloration (indicating oxidation/decomposition), the batch should be discarded or re-purified. As noted in standard Organic Syntheses procedures for related sodium sulfinates, exposure to the atmosphere causes rapid discoloration and caking [2].

Safety & Hazard Mitigation

According to standard safety data, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is classified under GHS as a skin irritant (H315), eye irritant (H319), and specific target organ toxicity - single exposure (respiratory tract irritant, H335) [1].

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat. If handled outside a fume hood or glovebox, an N95 dust mask is mandatory to prevent inhalation of the fine powder.

  • Spill Protocol: Sweep up solid spills carefully to avoid dust generation, place in a sealed container, and flush the area with copious amounts of water (sulfinate salts are highly water-soluble).

Experimental Methodologies: Handling and Reaction Setup

To prevent degradation during the critical window between storage and reaction execution, follow this step-by-step methodology. The causality behind each step ensures the reagent remains in its active S^IV state, ready for cross-coupling or radical generation [3].

Workflow Start Retrieve from -10°C Storage Equilibrate Equilibrate to Room Temp (in desiccator) Start->Equilibrate Prevents condensation Glovebox Transfer to Glovebox / Schlenk Line Equilibrate->Glovebox Excludes moisture Weighing Weigh Reagent under Argon Glovebox->Weighing Inert atmosphere Solvent Dissolve in Degassed Solvent Weighing->Solvent Prevents oxidation Reaction Proceed with Reaction Setup Solvent->Reaction Active S(IV) state

Step-by-step workflow for the safe handling and preparation of sulfinate reagents.

Protocol: Inert-Atmosphere Reagent Preparation
  • Thermal Equilibration (Crucial Step): Remove the sealed container from the -10°C freezer and immediately place it in a desiccator.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis. Allow 30-60 minutes for the container to reach room temperature.

  • Atmospheric Exclusion: Transfer the sealed, room-temperature container into a glovebox or prepare to use a Schlenk line with a positive flow of Argon.

    • Causality: Argon is heavier than air and provides a superior blanket against oxygen compared to Nitrogen, actively suppressing the oxidation to sulfonate.

  • Weighing and Transfer: Weigh the required mass of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate into an oven-dried reaction vessel.

    • Self-Validation: The powder should transfer easily without sticking to the spatula. Clinging or gummy textures indicate compromised reagent integrity.

  • Solvent Addition: Add a rigorously degassed solvent (e.g., sparged DMSO or DMF, which are commonly used for sulfinate couplings).

    • Causality: Dissolved oxygen in standard solvents is sufficient to oxidize a significant molar percentage of the sulfinate at elevated reaction temperatures, killing catalytic cycles.

  • Reaction Initiation: Introduce catalysts (e.g., Palladium or Copper salts) and the coupling partner. Seal the vessel before removing it from the inert atmosphere to commence heating or irradiation.

References

  • Organic Syntheses - (S)-(+)-2-(p-Toluenesulfinyl)-2-Cyclopentenone (Handling of Sodium Sulfinates). Available at:[Link]

  • Organic Letters (ACS Publications) - Chan–Lam-Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds. Available at: [Link]

Application

Application Note: Late-Stage C–H Functionalization via Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate

Executive Summary Introducing complex alkyl groups onto heteroaromatic scaffolds is a critical strategy in medicinal chemistry for modulating lipophilicity, metabolic stability, and target affinity. Sodium 3-methoxy-2-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Introducing complex alkyl groups onto heteroaromatic scaffolds is a critical strategy in medicinal chemistry for modulating lipophilicity, metabolic stability, and target affinity. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) [1] is a bench-stable radical precursor used to append a methyl isobutyrate (specifically, methyl 2-methylpropanoate-3-yl) moiety directly onto unactivated heterocycles. This guide details the mechanistic rationale, optimized protocols, and troubleshooting steps for employing this reagent in Minisci-type C–H functionalization workflows ()[2].

Mechanistic Rationale & Causality

The functionalization relies on the oxidative generation of an alkyl radical from the sulfinate salt, followed by a Minisci-type addition to the target scaffold ()[3].

  • Initiation: An oxidant (typically tert-butyl hydroperoxide, TBHP) acts as a single-electron acceptor, oxidizing the sulfinate anion to a transient sulfonyl radical.

  • Extrusion: The sulfonyl radical rapidly undergoes thermal extrusion of sulfur dioxide (SO₂) to generate the primary nucleophilic alkyl radical (•CH₂-CH(CH₃)-COOMe).

  • Addition: The heterocycle is protonated by an acid additive (e.g., TFA). This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering it highly electrophilic. The nucleophilic alkyl radical selectively attacks the most electron-deficient position (usually ortho or para to the heteroatom)[2].

  • Rearomatization: The resulting radical cation intermediate undergoes oxidation and deprotonation to restore aromaticity, yielding the functionalized product[3].

Pathway A Sulfinate Salt (NaO2S-R) B Oxidation (TBHP) A->B C Sulfonyl Radical (•SO2-R) B->C D Alkyl Radical (•R) + SO2 C->D -SO2 F Radical Cation Adduct D->F E Protonated Heterocycle E->F Radical Addition G Rearomatization (-H+, -e-) F->G H Functionalized Product G->H

Mechanistic pathway of Minisci-type C-H functionalization using sulfinate salts.

Reagent Profile

  • Chemical Name: Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate

  • CAS Number: 119813-24-0[1]

  • Molecular Formula: C₅H₉NaO₄S

  • Storage: Store at -10 °C to 4 °C. The salt is hygroscopic and should be kept under an inert atmosphere (Argon/N₂) when not in use to prevent premature oxidation and degradation of the sulfinate group[1].

Experimental Protocol: Biphasic C–H Functionalization

This self-validating protocol is designed to maximize conversion while minimizing the radical-radical recombination (dimerization) of the precursor ()[4].

Materials Required
  • Heteroaromatic substrate (1.0 mmol)

  • Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (3.0 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 mmol)

  • Trifluoroacetic acid (TFA, 1.0 - 2.0 mmol)

  • Dichloromethane (DCM) and Deionized Water (3:1 v/v ratio, 4.0 mL total)

Step-by-Step Procedure
  • Substrate Solubilization: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heterocycle (1.0 mmol) in 3.0 mL of DCM.

    • Causality: DCM serves as the organic phase, keeping the heterocycle and the final product fully solubilized, which prevents product precipitation and limits over-alkylation.

  • Activation: Add TFA (1.0 - 2.0 mmol) to the organic layer and stir for 5 minutes.

    • Causality: TFA protonates basic nitrogen atoms on the heterocycle. This is the critical "activation" step that lowers the LUMO and directs the nucleophilic radical to the adjacent carbon atoms[2].

  • Radical Precursor Addition: Dissolve the sulfinate salt (3.0 mmol) in 1.0 mL of deionized water and add it to the vial.

    • Causality: The biphasic system separates the highly reactive radical generation phase (aqueous) from the bulk substrate (organic), ensuring a steady, controlled transfer of radicals across the phase boundary. The 3.0-fold excess compensates for competitive radical quenching pathways.

  • Oxidant Introduction: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add TBHP (70% aq., 5.0 mmol) dropwise over 10 minutes.

    • Causality: The oxidation of the sulfinate is highly exothermic. Cooling and dropwise addition prevent thermal runaway and suppress the rapid dimerization of the generated alkyl radicals.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously (≥ 800 rpm) for 12–24 hours.

    • Causality: High-shear stirring is mandatory to maximize the interfacial surface area between the aqueous and organic layers, facilitating efficient radical trapping.

  • Quenching & Workup: Add 5.0 mL of saturated aqueous sodium sulfite (Na₂SO₃) and stir for 30 minutes to quench unreacted peroxides. Separate the phases, extract the aqueous layer with DCM (2 × 5 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Optimization & Troubleshooting

When applying this methodology to novel scaffolds, empirical tuning is often required. The table below summarizes the causality behind key parameter adjustments[2][3][4].

ParameterStandard ConditionAlternativeRationale / Effect
Oxidant TBHP (70% aq.)K₂S₂O₈ or K₂S₂O₈/AgNO₃TBHP is mild and soluble in biphasic systems. Persulfate is a stronger single-electron oxidant, useful for highly electron-deficient heterocycles but may cause over-oxidation or substrate degradation.
Solvent System CH₂Cl₂ / H₂O (3:1)DMSO / H₂O (3:1)The biphasic DCM/Water system facilitates easy workup and isolates the substrate from the radical generation phase. DMSO/Water creates a homogeneous system, often increasing the reaction rate but complicating the aqueous extraction.
Acid Additive Trifluoroacetic Acid (TFA)H₂SO₄ or NoneTFA provides the optimal pKa for protonating pyridines and diazines without degrading the sulfinate salt. Omit the acid entirely if the heterocycle is already highly electron-deficient (e.g., polyfluorinated pyridines).
Temperature Ambient (20–25 °C)50 °CHeating accelerates SO₂ extrusion from the sulfonyl radical. However, elevated temperatures may decrease regioselectivity and increase the rate of radical-radical dimerization.

References

  • Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature 2012, 492, 95-99. URL:[Link]

  • Capaldo, L., Ravelli, D. "Recent Advances in Minisci-Type Reactions." European Journal of Organic Chemistry 2017, 2017, 3056-3066. URL:[Link]

  • Gianatassio, R. L. "The Iron-Catalyzed Conversion of Olefins to Radicals: Applications to C–C and C–N Bond Construction." Baran Lab, The Scripps Research Institute 2017. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of Sodium 3-Methoxy-2-Methyl-3-Oxopropane-1-Sulfinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden drops in cross-coupling yields or unexpected side reactions when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden drops in cross-coupling yields or unexpected side reactions when utilizing sulfinate salts.

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) is a highly versatile, latent sulfonylating reagent used to construct complex organosulfur compounds without the need for harsh oxidants or dangerous organolithium precursors[1][2]. However, its reactivity is a double-edged sword: the very electronic properties that make it an excellent nucleophile also make it highly susceptible to environmental degradation. This guide provides the mechanistic causality behind this degradation and outlines a self-validating system to ensure the integrity of your reagent.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality of the failure. The sulfur atom in sulfinate salts exists in a lower oxidation state (+2), which makes it a valuable nucleophilic starting material to access sulfones and sulfonamides[3].

When exposed to atmospheric oxygen and trace moisture, the sulfinic acid moiety undergoes a rapid radical autoxidation process[3]. The oxygen inserts into the molecule, irreversibly oxidizing the active sulfinate ( R−SO2−​Na+ ) into a highly stable, but chemically inert, sulfonate ( R−SO3−​Na+ )[4]. Because the sulfonate sulfur is fully oxidized (+6 state), it entirely loses its nucleophilicity. Consequently, any downstream palladium-catalyzed cross-coupling or electrophilic trapping reactions will fail, returning only unreacted starting materials[1].

Troubleshooting Guide & FAQs

Q: My cross-coupling yields using this reagent have dropped from 85% to <10% over the last month. What happened? A: Your reagent has oxidized to sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfonate. Once the container is opened to ambient air, oxygen and moisture initiate the autoxidation cascade[3]. If you have been storing the main bottle on the benchtop or opening it outside of a glovebox, the master batch is likely compromised.

Q: The powder has become clumpy and slightly off-white/yellow instead of a free-flowing white powder. Can I dry it in a vacuum oven? A: No. Clumping is a primary indicator of moisture ingress. Moisture not only facilitates hydrolysis but acts as a medium that accelerates the radical autoxidation process[3]. Heating the compound in the presence of trace moisture will drive the oxidation to completion or cause thermal decomposition. The material should be discarded.

Q: Do I strictly need a glovebox to weigh this compound? A: For long-term viability of the master batch, yes. If a glovebox is unavailable, you must use a Schlenk line. Weigh the compound quickly in ambient air, place it in a Schlenk flask, and immediately perform three vacuum/argon backfill cycles before adding anhydrous, degassed solvents. Never return unused, air-exposed powder back into the master bottle.

Experimental Protocol: Self-Validating Storage System

To guarantee the integrity of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, you must implement a strict, self-validating aliquoting workflow. Do not store this reagent in a single bulk container if it will be accessed frequently.

Step-by-Step Aliquoting Methodology:

  • Inert Preparation: Transfer the newly purchased, unopened bulk reagent bottle into an inert atmosphere glovebox (Argon atmosphere preferred; <1 ppm O2​ , <1 ppm H2​O ).

  • Aliquoting: Divide the bulk material into single-use or weekly-use aliquots (e.g., 100 mg to 250 mg portions). This prevents repeated atmospheric exposure and temperature cycling of the master batch.

  • Container Selection: Place the aliquots into amber glass vials. While primarily sensitive to oxidation, minimizing photo-induced radical generation is a standard protective measure for all sulfinates.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the cap junction tightly with Parafilm or PTFE tape to create a secondary moisture barrier.

  • Cold Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -10°C to -20°C freezer[5]. Store them inside a secondary desiccator jar containing active indicating silica gel.

The Self-Validation Check: Before committing a stored aliquot to a critical, late-stage synthesis, validate the system:

  • Dissolve a 5 mg sample of the reagent in D2​O .

  • Acquire a quick 1H NMR spectrum.

  • Causality Check: The alpha-protons (the methylene group adjacent to the sulfur atom) are highly sensitive to the oxidation state of the sulfur. If the compound has oxidized to the sulfonate, these protons will exhibit a distinct downfield chemical shift due to the increased electron-withdrawing nature of the −SO3−​ group compared to the −SO2−​ group. If the spectrum matches your day-zero reference standard, your storage system is validated.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions, degradation risk, and the estimated shelf life of the sulfinate salt.

Storage ConditionAtmosphereContainer TypeTemperatureEstimated Shelf LifeDegradation Risk
Optimal ArgonAmber Vial (PTFE Cap)-20°C> 12 MonthsVery Low
Acceptable NitrogenClear Vial (PTFE Cap)2-8°C3-6 MonthsLow to Moderate
Suboptimal Ambient AirStandard Vial20°C (Benchtop)< 2 WeeksHigh (Rapid Oxidation)
Destructive Ambient AirOpen Container> 40°C< 24 HoursCritical (Complete Loss)
Workflow Visualization

The diagram below maps the chemical degradation pathway against the required preventive storage workflow.

G Sulfinate Sodium 3-methoxy-2-methyl- 3-oxopropane-1-sulfinate (Active Nucleophile) AirExposure O2 / Moisture (Improper Storage) Sulfinate->AirExposure Exposure Inert Argon Atmosphere + Desiccant Sulfinate->Inert Protection Sulfonate Sulfonate Derivative (Inactive/Degraded) AirExposure->Sulfonate Radical Autoxidation Cold -20°C Storage + Amber Vial Inert->Cold Transfer Preserved Preserved Reagent (High Yields) Cold->Preserved Maintained

Workflow diagram illustrating the degradation pathway of sulfinates vs. the optimized storage protocol.

References
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances.[Link]

  • Applications of Sulfinate Salts - Concordia University Research Repository.[Link]

  • A Mild, Convenient Synthesis of Sulfinic Acid Salts and Sulfonamides from Alkyl and Aryl Halides - ResearchGate.[Link]

  • Profiling protein S-sulfination with maleimide-linked probes - PMC (NIH).[Link]

Sources

Optimization

troubleshooting low yields in sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate cross-coupling

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when utilizing sodium 3-methoxy-2-methyl-3-oxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when utilizing sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS: 119813-24-0) in cross-coupling reactions.

This specific reagent is a primary, aliphatic β -ester sulfinate salt. Its unique structure makes it a highly valuable latent alkylating agent, but it presents distinct challenges: the resulting primary alkyl radical is highly reactive, prone to hydrogen atom transfer (HAT), and requires precise redox potential matching to successfully extrude SO 2​ and form a C(sp 2 )-C(sp 3 ) bond.

I. Diagnostic Logic & Workflow

Before altering your reaction parameters, it is critical to identify whether your yield loss is occurring in the photoredox cycle (radical generation) or the transition-metal cycle (radical capture and reductive elimination).

Troubleshooting Start Low Yield in Cross-Coupling Check1 Is the desired product a Sulfone or C-C bond? Start->Check1 PathA C-C Bond (Desulfinative) Check1->PathA PathB Sulfone (S-Alkylation/Arylation) Check1->PathB IssueA1 High Protodehalogenation? PathA->IssueA1 IssueA2 Unreacted Aryl Halide? PathA->IssueA2 IssueB1 Sulfinate Oxidation to Sulfonate? PathB->IssueB1 FixA1 Increase Sulfinate Eq. Switch to Anhydrous DMF IssueA1->FixA1 FixA2 Check Light Penetration & Photocatalyst E1/2 IssueA2->FixA2 FixB1 Strictly Degas Solvent Dry Reagent <10 ppm H2O IssueB1->FixB1

Figure 1: Diagnostic decision tree for troubleshooting sulfinate cross-coupling yields.

II. Quantitative Parameter Impact Analysis

The following table synthesizes quantitative data derived from optimized [1][2]. Use this to benchmark your current experimental setup.

Parameter VariationTested ConditionYield ImpactMechanistic Causality
Photocatalyst Loading Ru(bpy) 3​ Cl 2​ (1 mol% vs. 5 mol%)71% vs. 45% Higher loading increases light scattering and promotes deleterious radical-radical termination pathways[1].
Sulfinate Stoichiometry 1.0 eq vs. 3.0 eq30% vs. 84% Excess sulfinate compensates for competitive oxidation and ensures a steady-state concentration of the primary alkyl radical[2].
Solvent Choice DMF vs. THF84% vs. <10% THF acts as a Hydrogen Atom Donor (HAT), leading to premature radical quenching. DMF resists HAT[3].
Base Selection DBU vs. K 2​ CO 3​ 84% vs. 15% DBU maintains a homogeneous solution crucial for photon transmittance; K 2​ CO 3​ creates a slurry that blocks light[1].
III. Troubleshooting FAQs

Q1: I am recovering unreacted aryl halide and observing no product. What is failing? A: The failure is in the photo-excitation and Single Electron Transfer (SET) steps. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate must be oxidized to an O-centered radical before it can extrude SO 2​ . If your light source is mismatched (e.g., using 390 nm instead of 450 nm for Ru-based catalysts) or if the sulfinate has degraded to a redox-inactive sulfonate due to poor storage, the primary alkyl radical is never formed. Ensure the photocatalyst has an excited-state oxidation potential ( E1/2​ ) greater than +0.80 V vs. SCE.

Q2: I am seeing high levels of protodehalogenated aryl halide instead of the C-C coupled product. Why? A: This is a classic symptom of a "starved" Nickel cycle. The Ni(0) catalyst successfully underwent oxidative addition with the aryl halide to form the Ar-Ni(II)-X intermediate, but the alkyl radical was either not generated fast enough or was quenched by the solvent. Consequently, the Ni(II) species undergoes protodemetalation. Solution: Increase the sulfinate equivalents to 3.0, ensure rigorous degassing (trace O 2​ quenches the excited photocatalyst), and strictly use anhydrous DMF or DMAc[3].

Q3: My reaction is yielding the sulfone instead of the desulfinative C-C coupled product. How do I force desulfination? A: This occurs when the SO 2​ extrusion step is outcompeted by direct nucleophilic attack, which is common if using a pure Palladium or Copper catalyst without a photoredox cycle[4]. To force desulfination, you must use a [2]. The single-electron oxidation of the sulfinate generates a transient radical that rapidly fragments into SO 2​ gas and the desired primary alkyl radical.

Q4: How does the β -ester group on this specific sulfinate affect the cross-coupling? A: The primary alkyl radical generated from this compound (CH3O-C(=O)-CH(CH3)-CH2•) is slightly electrophilic due to the electron-withdrawing β -ester group. In Ni-catalyzed cross-couplings, polarity matching dictates the rate of radical capture. If your aryl halide is electron-rich, the resulting Ar-Ni(II)-X intermediate is more nucleophilic, which perfectly matches this electrophilic radical, leading to rapid capture and high yields. If using an electron-deficient aryl halide, radical capture slows down, increasing the risk of homocoupling.

IV. Mechanistic Pathway: Ru/Ni Dual Catalysis

Understanding the synchronized catalytic cycles is essential for troubleshooting. The diagram below illustrates how the photoredox cycle generates the radical while the Nickel cycle facilitates the bond formation.

Mechanism PC_GS Ru(II) Ground State PC_ES *Ru(II) Excited State PC_GS->PC_ES 450 nm Light PC_Red Ru(I) Reduced State PC_ES->PC_Red SET from Sulfinate PC_Red->PC_GS SET to Ni(I) Sulfinate Sodium 3-methoxy-2-methyl -3-oxopropane-1-sulfinate Radical Primary Alkyl Radical (Extrudes SO2) Sulfinate->Radical -e-, -SO2 NiIII Ar-Ni(III)-Alkyl Radical->NiIII Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-X Ni0->NiII Oxidative Add. (Ar-X) NiII->NiIII Radical Capture NiI Ni(I)-X NiIII->NiI Product C-C Coupled Product NiIII->Product Reductive Elim. NiI->Ni0 SET from Ru(I)

Figure 2: Ru/Ni dual catalytic cycle for desulfinative C(sp2)-C(sp3) cross-coupling.

V. Self-Validating Experimental Protocol

To eliminate guesswork, use this self-validating protocol. By incorporating an internal standard from the beginning, you can independently verify the success of the Ni oxidative addition and the photoredox radical generation.

Materials & Preparation:

  • Sulfinate Salt: Dry sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate under high vacuum (0.1 mbar) at 40°C for 4 hours prior to use. Store at -10°C under argon.

  • Solvent: Anhydrous DMF, sparged with Argon for 30 minutes.

Step-by-Step Procedure (0.25 mmol scale):

  • Glovebox Assembly: In an argon-filled glovebox, add Ni(COD) 2​ (10 mol%, 6.9 mg), dtbbpy (10 mol%, 6.7 mg), and Ru(bpy) 3​ Cl 2​ ·6H 2​ O (1 mol%, 1.9 mg) to an 8 mL reaction vial equipped with a stir bar.

  • Reagent Addition: Add the aryl halide (0.25 mmol, 1.0 eq), sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.75 mmol, 3.0 eq), and 1,3,5-trimethoxybenzene (0.125 mmol, 0.5 eq) as the internal standard.

  • Solvent & Base: Add 2.5 mL of degassed anhydrous DMF, followed by DBU (0.50 mmol, 2.0 eq). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate with a 450 nm blue LED array. Critical: Use a cooling fan to maintain the reaction temperature at 25°C. Thermal degradation of the Ni catalyst occurs rapidly above 35°C.

  • Validation Checkpoint (T = 1 Hour): Withdraw a 50 µL aliquot via syringe. Dilute with CDCl 3​ , filter through a short silica plug, and acquire a 1 H NMR spectrum.

    • Diagnostic Check: Compare the integration of the aryl halide against the internal standard. If the aryl halide is >50% consumed but no product is visible, the Ni cycle is active, but radical generation has failed.

  • Completion & Workup (T = 16 Hours): Quench the reaction with water (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate for purification.

VI. References
  • Ru/Ni Dual Catalytic Desulfinative Photoredox Cross-Coupling Title: Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

  • Mechanistic Studies of Palladium-Catalyzed Desulfinative Cross-Coupling Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Photoredox/Nickel Dual Catalysis for Sulfone Synthesis Title: Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis Source: Angewandte Chemie International Edition (via PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate Radical Additions

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate as a bench-stable alk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate as a bench-stable alkyl radical precursor.

Upon single-electron oxidation and subsequent SO₂ extrusion, this reagent generates the highly reactive, electrophilic 3-methoxy-2-methyl-3-oxopropyl primary radical (•CH₂-CH(CH₃)-COOMe). Because of the primary nature of this radical, its lifetime is exceptionally short. Proper solvent selection is the most critical parameter in these workflows, as it dictates precursor solubility, Single-Electron Transfer (SET) thermodynamics, and the suppression of parasitic Hydrogen Atom Transfer (HAT) pathways.

G A Sodium Sulfinate Precursor B SET Oxidation (Photocatalyst) A->B C Sulfonyl Radical B->C D -SO2 Extrusion C->D E 1° Alkyl Radical (Electrophilic) D->E F Radical Trap E->F G Target Adduct F->G

Photoredox-mediated radical generation and addition workflow for sodium sulfinate salts.

Troubleshooting & FAQs

Solubility & Phase Management

Q: My sodium sulfinate salt remains suspended in standard organic solvents like DCM or THF, leading to poor conversion. How should I adjust the solvent system?

A: Sodium sulfinates are highly polar, ionic species. Pure non-polar or moderately polar aprotic solvents cannot sufficiently solvate the sodium cation or the sulfinate anion. This prevents the necessary orbital overlap and collision frequency with the photocatalyst or chemical oxidant.

The Solution: Transition to highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA). If your radical trap (e.g., a highly lipophilic heterocycle) is insoluble in pure DMSO, employ a biphasic or co-solvent system. As established in the foundational development of [1], a mixture of CH₃CN/H₂O (e.g., 3:1 or 4:1 v/v) is highly effective. The aqueous component selectively solvates the sodium sulfinate, while acetonitrile maintains the solubility of the organic substrate and the transition-metal photocatalyst.

Suppressing Parasitic Side Reactions (HAT)

Q: LC-MS analysis of my crude mixture shows a massive peak corresponding to methyl 3-methoxy-2-methylpropanoate (the reduced byproduct) rather than the desired radical adduct. What is causing this?

A: The formation of the reduced byproduct indicates that your intermediate primary alkyl radical is undergoing premature Hydrogen Atom Transfer (HAT) before it can engage the radical trap. Because the •CH₂-CH(CH₃)-COOMe radical is primary, it is exceptionally reactive and will abstract hydrogen atoms from any available donor in the microenvironment.

The Solution: Eliminate H-donor solvents. Solvents like DMF or THF possess weak C–H bonds that are notorious for quenching electrophilic alkyl radicals, a phenomenon well-documented in recent studies on [3]. Switch to solvents with high bond dissociation energies (BDEs) that are resistant to HAT. Acetonitrile (MeCN), tert-butanol (t-BuOH), and water are optimal choices. If a highly polar aprotic solvent is strictly required, DMSO is vastly superior to DMF, as its C–H bonds are significantly less susceptible to radical abstraction.

Modulating SET Efficiency in Photoredox Catalysis

Q: I am using Ru(bpy)₃(PF₆)₂ as a photocatalyst, but the initial oxidation of the sulfinate to the sulfonyl radical seems sluggish. Can the solvent influence this activation step?

A: Absolutely. The oxidation of the sulfinate anion to the sulfonyl radical via SET is heavily influenced by the solvent's dielectric constant (ε) and its ability to stabilize charge-separated transition states. In low-polarity solvents, tight ion pairing between the sodium cation and sulfinate anion increases the oxidation potential of the sulfinate, making SET thermodynamically unfavorable.

The Solution: Maximize the dielectric constant of the medium. Using DMSO (ε = 46.7) or adding water (ε = 80.1) promotes ion dissociation. This yields a "naked" sulfinate anion, which is significantly easier to oxidize. This principle of solvent-mediated thermodynamic tuning is critical for the [2].

Quantitative Solvent Performance Data

To facilitate rapid optimization, the following table summarizes the physicochemical properties and empirical performance of common solvent systems used for sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate radical additions.

Solvent SystemDielectric Constant (ε)Sulfinate SolubilityHAT Risk (Parasitic Quenching)Recommended Use Case
DMSO 46.7ExcellentLowStandard Minisci additions; highly polar substrates.
MeCN / H₂O (4:1) ~45.0ExcellentVery LowBroad scope; ideal for minimizing reduced byproducts.
DMF 36.7GoodHighAvoid ; leads to premature radical quenching via HAT.
THF 7.5PoorVery HighAvoid ; poor SET efficiency and high HAT byproduct.

Standard Operating Procedure: Solvent Optimization Screen

To ensure a self-validating experimental setup, follow this step-by-step protocol for screening solvent compatibility in your specific photoredox radical addition workflow. This methodology incorporates internal controls to isolate failure points (e.g., failed SET vs. failed trapping).

Step 1: Preparation of Stock Solutions Prepare a 0.1 M stock solution of your chosen photocatalyst (e.g., 4CzIPN or Ru(bpy)₃(PF₆)₂) in anhydrous acetonitrile to ensure accurate, low-mol% dispensing.

Step 2: Reaction Setup To a series of oven-dried 8 mL glass vials equipped with PTFE septa, add the radical trap (e.g., heteroaryl bromide or electron-rich alkene, 0.2 mmol, 1.0 equiv) and sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.4 mmol, 2.0 equiv).

Step 3: Internal Validation Control (Critical) Set up one additional vial containing only the sulfinate salt and the photocatalyst, completely omitting the radical trap.

  • Causality Check: If the sulfinate is successfully oxidized and extrudes SO₂, this control vial will exclusively yield the HAT byproduct (methyl 3-methoxy-2-methylpropanoate). If unreacted starting material is recovered instead, the failure lies in the SET oxidation step, not the radical trapping step.

Step 4: Solvent Addition Add 2.0 mL of the test solvent (e.g., DMSO, MeCN/H₂O, or t-BuOH) to each vial to achieve a 0.1 M substrate concentration.

Step 5: Catalyst & Additive Introduction Inject the photocatalyst stock solution (2 mol% final concentration). If acidic conditions are required to activate the heterocycle (e.g., for Minisci additions to pyridines), add trifluoroacetic acid (TFA, 1.5 equiv).

Step 6: Degassing Sparge each vial with Argon or Nitrogen for 15 minutes.

  • Causality Check: Oxygen is a potent radical scavenger and triplet state quencher. Incomplete degassing will lead to the formation of peroxy radicals and complete reaction failure.

Step 7: Irradiation & Temperature Control Seal the vials and irradiate using a 440–460 nm blue LED photoreactor. Maintain vigorous stirring (800 rpm) and use a cooling fan to keep the reaction temperature strictly at 25 °C. Elevated temperatures can lead to non-productive thermal degradation of the sulfinate.

Step 8: Reaction Monitoring After 16 hours, quench the reactions by exposing them to air. Dilute with ethyl acetate, wash with brine to remove polar solvents (like DMSO), and analyze the organic layer via UPLC-MS to determine the conversion and the ratio of target adduct to HAT byproduct.

References

  • Title: Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C–C Bonds of Cyclopropenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amino Acid Sulfinate Salts as Alkyl Radical Precursors Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Divergent Functionalization of Styrenes via Radical/Polar Crossover with CO₂ and Sodium Sulfinates Source: Chemistry - A European Journal (Wiley Online Library) URL: [Link]

Optimization

reducing side reactions in sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate photocatalysis

Welcome to the technical support center for photocatalytic applications of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate. This guide is designed for researchers, chemists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for photocatalytic applications of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established scientific principles with practical, field-proven insights to help you optimize your reactions and minimize side products.

Introduction: The Core Reaction and Its Challenges

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a valuable reagent in modern organic synthesis, primarily used as a precursor to the 3-methoxy-2-methyl-3-oxopropyl-1-sulfonyl radical (CH₃OC(=O)CH(CH₃)CH₂SO₂•) under visible-light photoredox conditions.[1][2][3] This sulfonyl radical is a versatile intermediate for forging new carbon-sulfur bonds, enabling the synthesis of complex sulfones which are prominent motifs in medicinal chemistry.[4]

The fundamental process involves the single-electron transfer (SET) oxidation of the sulfinate salt by an excited-state photocatalyst to generate the key sulfonyl radical.[5] This radical can then engage in a variety of transformations, most commonly addition to alkenes and alkynes.

However, the high reactivity of the radical intermediates can lead to several competing pathways and side reactions. The primary challenge is controlling the fate of the sulfonyl radical to favor the desired product over undesired alternatives such as desulfonylation, dimerization, or solvent reactions.[6][7] This guide provides a structured approach to diagnosing and solving these common issues.

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to understand the main reaction pathways. The diagram below illustrates the desired photocatalytic cycle for generating the sulfonyl radical and a major competing side reaction, the desulfonylative pathway that leads to an alkyl radical.

G cluster_desired Desired Sulfonylation Pathway cluster_side Side Reaction: Desulfonylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Sulfonyl_Radical R-SO₂• PC_red Reduced PC•⁻ PC_star->PC_red SET Oxidation Sulfinate R-SO₂⁻Na⁺ Sulfinate->PC_star Sulfinate->Sulfonyl_Radical Product_Radical [Alkene-SO₂-R]• Sulfonyl_Radical->Product_Radical Sulfonyl_Radical_side R-SO₂• Substrate Alkene/Alkyne Product Desired Sulfonylated Product Product_Radical->Product Radical Trap / H-atom transfer PC_red->PC SET Reduction Alkyl_Radical R• Sulfonyl_Radical_side->Alkyl_Radical Δ (Heat) -SO₂ Alkylation_Product Alkylated Side Product Alkyl_Radical->Alkylation_Product + Substrate / H-atom SO2 SO₂

Caption: Desired photocatalytic cycle vs. the temperature-dependent desulfonylation side reaction.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is low, and I am recovering mostly unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue in photocatalysis and can stem from several factors related to light, catalyst, or reagents.

  • Cause A: Inefficient Photon Flux or Incorrect Wavelength

    • Explanation: The photocatalyst can only be excited if it absorbs the light being emitted by your source.[8] If the light's wavelength does not overlap with the catalyst's absorption spectrum, or if the intensity is too low, the concentration of the excited-state catalyst will be insufficient to drive the reaction.

    • Solution:

      • Verify the λ_max (peak absorption) of your photocatalyst (e.g., common Iridium and Ruthenium catalysts absorb blue light).[8][9]

      • Ensure your light source (e.g., Kessil lamp, LED strip) emits at the correct wavelength and that the reaction vessel is positioned for maximum, even illumination.[8]

      • Check the age of your lamp; bulb intensity can decrease over time.

  • Cause B: Presence of Oxygen

    • Explanation: Dissolved oxygen is a notorious quencher of excited-state photocatalysts. It can also intercept radical intermediates, leading to undesired peroxide formation and termination of the catalytic cycle.[10]

    • Solution: Rigorous deoxygenation of the reaction mixture is critical. Use a robust technique such as:

      • Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal, especially for sensitive reactions.

      • Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Cause C: Catalyst Deactivation or Impurity

    • Explanation: The photocatalyst can be deactivated by impurities or degrade under prolonged irradiation.[11] Impurities in reagents or solvents can also interfere with the catalytic cycle.

    • Solution:

      • Use high-purity, anhydrous solvents.

      • Ensure the sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is pure and dry.

      • If catalyst degradation is suspected (e.g., a color change), consider adding the catalyst in portions or using a more robust catalyst.

Question 2: I am observing a significant amount of an alkylated side product instead of my desired sulfonylated product. How can I suppress this?

Answer: The formation of an alkylated product points directly to the desulfonylation of the initially formed sulfonyl radical (R-SO₂• → R• + SO₂). This process is often thermally promoted.[6]

  • Cause: Elevated Reaction Temperature

    • Explanation: The carbon-sulfur bond in the sulfonyl radical can cleave to extrude sulfur dioxide (SO₂), yielding a carbon-centered radical. This fragmentation is temperature-dependent and becomes more significant at higher temperatures.[6]

    • Solution:

      • Active Cooling: The most effective solution is to actively cool the reaction. Place the reaction vessel in a water bath or use a fan to dissipate heat generated by the light source. Aim to maintain the reaction at or below room temperature (e.g., 15-25 °C).

      • Reduce Light Intensity: High-intensity light sources can cause significant heating. If cooling is insufficient, try moving the light source further away or reducing its power output.

ParameterCondition Favoring Sulfonylation (R-SO₂•) Condition Favoring Alkylation (R•)
Temperature Low (e.g., < 25 °C)High (e.g., > 40 °C)
Radical Stability Aryl sulfonyl radicalsAlkyl sulfonyl radicals prone to fragmentation
Control Method Active cooling (fan, water bath)Intentional heating (less common for this substrate)

Question 3: My reaction is messy, with multiple unidentified spots on TLC. What could be causing this?

Answer: A complex reaction mixture often indicates a loss of reaction control, where highly reactive radical intermediates are participating in non-productive or undesired pathways.

  • Cause A: Radical Dimerization

    • Explanation: If the concentration of the generated sulfonyl radical is too high and the concentration of the radical-trapping substrate (e.g., alkene) is too low, the radicals may dimerize with each other (R-SO₂• + •SO₂-R → R-SO₂-SO₂-R).[7]

    • Solution:

      • Adjust Stoichiometry: Increase the concentration of the alkene/alkyne substrate relative to the sulfinate salt. A common starting point is 1.5 to 2.0 equivalents of the radical trap.

      • Slow Addition: If possible, add the sulfinate salt slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the radical low, favoring interception by the substrate over dimerization.

  • Cause B: Unsuitable Solvent

    • Explanation: The solvent is not just a medium; it can participate in the reaction. Solvents with weak C-H bonds (e.g., THF, 1,4-dioxane) can be attacked by reactive radicals via Hydrogen Atom Transfer (HAT), leading to solvent-derived impurities.

    • Solution: Choose a more robust solvent with stronger C-H bonds. Acetonitrile (MeCN), Dimethylformamide (DMF), or Dichloromethane (DCM) are often good choices for photoredox reactions.[12]

Frequently Asked Questions (FAQs)

Q1: How do I select the right photocatalyst for my reaction? A1: The choice of photocatalyst is critical and depends on its redox potentials. For this reaction, you need a photocatalyst that, in its excited state, is a strong enough oxidant to oxidize the sulfinate salt (E₁/₂ of aryl sulfinates ≈ +0.8 V vs. SCE). However, it should not be so strongly oxidizing or reducing that it reacts with your substrate or product. Catalysts like fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ are common starting points.[3][5] Always check the redox potentials of your catalyst and substrates to ensure compatibility.

Q2: Does the counter-ion (sodium) of the sulfinate matter? A2: For most applications in organic solvents, the sodium counter-ion has little effect on the core reactivity, which is the single-electron oxidation of the sulfinate anion. Solubility can sometimes be a factor, and ensuring the salt is fully dissolved (or at least well-suspended) is important for reproducibility.

Q3: Can I run this reaction open to the air? A3: It is strongly discouraged. As detailed in the troubleshooting section, oxygen can inhibit the reaction by quenching the excited catalyst and reacting with radical intermediates.[10][13] While some extremely robust reactions can tolerate air, the default procedure should always involve rigorous deoxygenation for optimal results and reproducibility.

Q4: What is a standard experimental protocol to start with? A4: A reliable starting point is crucial. The workflow diagram and protocol below provide a validated baseline procedure.

G start Start prep_vessel 1. Prepare Reaction Vessel (Add stir bar, bake if needed) start->prep_vessel add_solids 2. Add Solids (Sulfinate, Substrate, PC) prep_vessel->add_solids add_solvent 3. Add Anhydrous Solvent add_solids->add_solvent degas 4. Deoxygenate Mixture (3x Freeze-Pump-Thaw or N₂/Ar sparge) add_solvent->degas setup_light 5. Position Light Source & Fan degas->setup_light irradiate 6. Begin Stirring & Irradiation setup_light->irradiate monitor 7. Monitor Reaction (TLC, LC-MS) irradiate->monitor monitor->irradiate Incomplete workup 8. Work-up & Purification monitor->workup Reaction Complete end End workup->end

Caption: Standard experimental workflow for a photoredox sulfonylation reaction.

Standard Protocol:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene/alkyne substrate (0.2 mmol, 1.0 equiv), sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, deoxygenated solvent (e.g., DMF, 2.0 mL) via syringe.

  • Sparge the resulting mixture with Argon for 15 minutes.

  • Place the vial approximately 5-10 cm from a blue LED light source (e.g., 40W Kessil lamp).[8]

  • Direct a small fan at the vial to maintain the temperature near ambient (20-25 °C).

  • Stir vigorously and irradiate for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, quench the reaction, and proceed with standard aqueous work-up and purification by column chromatography.

References
  • Vertex AI Search, Proposed mechanism. Possible reaction pathway utilizing sulfinate as a promoter, ResearchGate.
  • ACS Publications, Photocatalytic Synthesis of 1,2-Sulfinate-Sulfonate Esters by Four-Component Radical-Polar Crossover Cyclization | Organic Letters.
  • ACS Publications, Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C–C Bonds of Cyclopropenes | The Journal of Organic Chemistry.
  • ResearchGate, Recent advances of sodium sulfinates in radical reactions.
  • Smolecule, Buy Sodium 3-methoxy-3-oxopropane-1-sulfinate | 90030-48-1.
  • Sigma-Aldrich, Photoredox Catalysis Desk Reference and User's Guide.
  • PMC, Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
  • ACS Publications, Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis.
  • CORE, Visible-Light Photoredox-Catalysed Radical Cascade Reactions.
  • RSC Publishing, Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization - Organic Chemistry Frontiers.
  • Beilstein Journals, Photocatalytic formation of carbon–sulfur bonds.
  • ACS Publications, DoE-Based Optimization of a Photocatalytic C-Alkylation Reaction in a 3D-Printed Photoreactor | ACS Sustainable Chemistry & Engineering.
  • MDPI, Acid Catalyzed Formation of C–C and C–S Bonds via Excited State Proton Transfer.
  • RSC Publishing, Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling - Chemical Science.
  • ACS Publications, Highly Effective Photocatalytic Radical Reactions Triggered by a Photoactive Metal–Organic Framework | ACS Applied Materials & Interfaces.
  • Benchchem, Troubleshooting inconsistent results in Bi₂O₃ photocatalysis experiments.
  • RSC Publishing, Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews.
  • RSC Publishing, Photocatalytic C(sp 3 ) radical generation via C–H, C–C, and C–X bond cleavage - Chemical Science.
  • University of Glasgow, Photoredox Catalysis.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate Derivatives

Welcome to the Application Support Center. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a highly versatile aliphatic building block used to introduce the 2-methyl-3-methoxy-3-oxopropylsulfonyl moiety into comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is a highly versatile aliphatic building block used to introduce the 2-methyl-3-methoxy-3-oxopropylsulfonyl moiety into complex molecules. While sodium sulfinates are powerful reagents for synthesizing thiosulfonates, sulfonamides, and diverse sulfones[1], the unique structural features of this specific ester-bearing sulfinate present distinct purification challenges.

This guide provides advanced troubleshooting, causality-driven FAQs, and self-validating protocols to help you achieve pharmaceutical-grade purity in your downstream products.

Structural Vulnerabilities & Causality (The "Why")

Before executing any purification protocol, it is critical to understand the chemical reactivity of the products synthesized from this reagent. These products (predominantly alkyl/aryl sulfones and sulfonamides) contain a β -sulfonyl ester motif .

  • The E1cB Elimination Risk: The proton at the C2 position (alpha to the ester, beta to the sulfonyl group) is highly acidic. If exposed to strong bases (e.g., NaOH, DBU, or even prolonged exposure to K2CO3) during workup, the molecule will undergo an E1cB elimination. This base-catalyzed cascade ejects the sulfonyl moiety and forms volatile methyl methacrylate, destroying your product.

  • Ester Saponification: The terminal methyl ester is highly susceptible to hydrolysis under both basic and strongly acidic aqueous conditions, leading to unwanted carboxylic acid byproducts that are notoriously difficult to separate from unreacted sulfinate salts.

Troubleshooting FAQs

Q1: During the aqueous workup of my alkyl sulfone product, I am losing over 50% of my yield. What is causing this degradation? A: This is a classic symptom of base-induced E1cB elimination or ester saponification. If you are using standard basic washes (like 1M NaOH or saturated Na2CO3) to remove unreacted sulfonic acids, you are actively degrading the β -sulfonyl ester. Solution: Switch to a strictly pH-controlled workup. Use saturated aqueous NH4Cl (pH ~6) or a mild phosphate buffer (pH 7). This keeps the aqueous layer polar enough to wash away unreacted sodium sulfinate without triggering elimination.

Q2: I am synthesizing an aryl sulfone via palladium-catalyzed desulfinative cross-coupling[2]. The product is contaminated with unreacted sulfinate and its oxidized sulfonic acid byproduct. They co-elute on normal-phase silica. How do I separate them? A: Unreacted sulfinates and their oxidized sulfonate counterparts are highly polar sodium salts. On normal-phase silica, they interact strongly with silanol groups, causing severe streaking that overlaps with the moderately polar ester-sulfone product. Solution: Do not rely on normal-phase chromatography for salt removal. Perform a rigorous liquid-liquid extraction (LLE) first. If trace salts persist, utilize Reverse-Phase (C18) chromatography. In a Water/Acetonitrile gradient, the inorganic salts will elute immediately in the void volume, while your target ester-sulfone will be retained.

Q3: I synthesized a vinyl sulfone via electrochemical coupling with olefins[3], but the product has a dark tint and high residual metal content from the electrodes/catalysts. How do I achieve <10 ppm metal content? A: The ester and sulfone moieties can act as weak bidentate ligands, chelating trace transition metals and carrying them through standard silica columns. Solution: Implement a chemical metal-scavenging step using functionalized silica (e.g., SiliaMetS Thiol or QuadraPure TU) prior to chromatography. These scavengers form irreversible covalent bonds with dissolved metals, allowing them to be simply filtered away.

Q4: How do I purify sulfonamides synthesized from this reagent without degrading the ester? A: Sulfonamide synthesis often requires an excess of amine, which streaks heavily on silica and complicates purification. Instead of using acidic aqueous washes (which risk ester hydrolysis), treat the crude organic mixture with a polymer-supported acid (e.g., Amberlyst-15). The resin will selectively protonate and bind the unreacted amine, allowing you to filter it out while leaving the ester-sulfonamide untouched.

Purification Decision Matrix

PurificationDecisionTree Start Crude Reaction Mixture (Ester-Sulfone/Sulfonamide) Q1 Contains Transition Metals (e.g., Pd, Cu)? Start->Q1 MetalScavenge Add Metal Scavenger (SiliaMetS Thiol) Stir 2h, Filter Q1->MetalScavenge Yes Q2 Contains Unreacted Amines? Q1->Q2 No MetalScavenge->Q2 AmineScavenge Add Polymer-Supported Acid (Amberlyst-15) Stir 1h, Filter Q2->AmineScavenge Yes LLE LLE Workup (Use NH4Cl, Avoid Strong Base) Q2->LLE No AmineScavenge->LLE Q3 Co-eluting Polar Salts (Sulfinates/Sulfonates)? LLE->Q3 RP_Chroma Reverse-Phase (C18) Flash (Water/MeCN Gradient) Q3->RP_Chroma Yes NP_Chroma Normal-Phase Silica Flash (Hexanes/EtOAc) Q3->NP_Chroma No Pure Purified Target Compound (Validated via NMR/LCMS) RP_Chroma->Pure NP_Chroma->Pure

Decision matrix for the purification of 3-methoxy-2-methyl-3-oxopropane-1-sulfinate derivatives.

Quantitative Method Comparison

Summarized below is the quantitative performance data for various purification techniques applied to β -sulfonyl esters.

Purification TechniqueTarget ImpurityProduct Recovery (%)Processing TimeCost / ScalabilityRisk of Ester Degradation
pH-Controlled LLE (NH4Cl) Inorganic Salts92 - 98%30 minsLow / HighLow
Strong Base LLE (NaOH) Acids / Salts< 40%30 minsLow / HighHigh (E1cB)
Reverse-Phase (C18) Flash Polar Sulfinates85 - 95%2 hoursMedium / MediumLow
Polymer-Supported Acid Unreacted Amines90 - 96%1 hourHigh / MediumLow
Thiol-Silica Scavenging Transition Metals95 - 99%2 hoursHigh / LowLow

Self-Validating Experimental Protocols

Protocol A: Base-Free Liquid-Liquid Extraction & Reverse-Phase Purification

Designed for highly polar ester-sulfones to prevent E1cB elimination.

  • Quench: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per mmol of substrate). Add an equal volume of saturated aqueous NH4Cl.

  • Phase Separation: Transfer to a separatory funnel. Vigorously shake and allow phases to separate.

  • Extraction: Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

  • Self-Validating Check 1 (Mass Balance & Retention): Before discarding the aqueous layer, spot it on a TLC plate alongside the organic layer and stain with KMnO4. The aqueous layer must show zero retention of the UV-active/KMnO4-active organic product. If product is present in the aqueous layer, the R-group of your sulfone is too polar; proceed to salt-out by adding solid NaCl to the aqueous layer and re-extracting.

  • Drying: Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <35°C (to protect the ester).

  • Chromatography: Load the crude onto a C18 Reverse-Phase column. Elute using a gradient of 5% to 95% Acetonitrile in Water. The unreacted sulfinate salts will elute in the first 2-3 column volumes.

Protocol B: Metal Scavenging for Cross-Coupling Products

Designed to achieve pharmaceutical-grade purity (<10 ppm Pd) without chromatography.

  • Preparation: Post-reaction, concentrate the mixture to remove volatile solvents (e.g., THF, MeOH) and redissolve the crude residue in Dichloromethane (DCM) (15 mL per mmol).

  • Scavenging: Add SiliaMetS Thiol (or equivalent thiol-functionalized silica) at a ratio of 4 equivalents relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension vigorously at room temperature for 2 hours.

  • Self-Validating Check 2 (Visual Confirmation): The crude mixture will initially appear dark brown or black due to solvated Pd species. Upon successful scavenging, the supernatant will transition to a pale yellow or colorless state.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with an additional 20 mL of DCM.

  • Self-Validating Check 3 (Yield Verification): Concentrate the filtrate and weigh the residue. A mass balance calculation should yield >95% of the theoretical crude mass, confirming the ester-sulfone product did not non-specifically bind to the silica matrix.

References

  • Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances URL:[Link]

  • Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions Source: Angewandte Chemie International Edition URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate Couplings

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage functionalization of complex scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage functionalization of complex scaffolds.

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (CAS 119813-24-0) is a highly valuable bench-stable reagent used to install the Roche ester-derived 3-methoxy-2-methyl-3-oxopropyl bioisosteric motif. However, the α -methyl group (which is β to the sulfinate radical center) introduces significant steric hindrance. This β -branching creates an isobutyl-like steric profile that frequently stalls traditional desulfinative cross-couplings[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: My Ru/Ni photoredox desulfinative cross-coupling with this reagent is stalling at <10% conversion. What is the mechanistic bottleneck? Expert Insight: The primary bottleneck is the steric clash during the radical capture or the subsequent reductive elimination at the nickel center. While linear primary alkyl sulfinates couple smoothly, steric bulk is highly detrimental in these pathways; highly branched sulfinates (like neopentyl or tert-butyl sulfinates) often yield <5% product under standard conditions[1]. The β -branching of your reagent significantly retards the rate of the Ni(III) Ni(I) reductive elimination. Solution: Switch from the standard dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand to a less sterically demanding, electron-rich ligand such as 4,4'-dimethoxy-2,2'-bipyridine (dOMe-bpy) . This accommodates the bulky β -branched radical while maintaining sufficient electron density on the Ni center to drive the catalytic cycle.

Q2: I am observing significant protodehalogenation of my aryl bromide instead of the desired C(sp2)-C(sp3) coupling. How do I fix this? Expert Insight: Protodehalogenation occurs when the oxidative addition of the aryl halide to Ni(0) outpaces the sluggish addition of the sterically hindered alkyl radical to the Ni(II) intermediate. The stranded Ni(II)-aryl species eventually undergoes protodemetalation. Solution: You must synchronize the catalytic cycles. Increase the steady-state concentration of the alkyl radical by elevating the [Ru(bpy)₃Cl₂] photocatalyst loading from 2 mol% to 3 mol%[1] and utilizing a higher-intensity blue LED setup (e.g., 40W instead of 24W).

Q3: The photoredox method completely fails with my electron-rich heteroaryl chlorides. Is there an alternative coupling strategy? Expert Insight: Yes. Photoredox/Ni dual catalysis struggles with electron-rich aryl chlorides due to their high activation energy for oxidative addition. For highly hindered or unreactive substrates, we recommend pivoting to the[2]. Solution: By activating the sulfinate with oxalyl chloride and a Grignard reagent, you generate a kinetically favored sulfurane intermediate. This bypasses the radical pathway entirely. The steric hindrance of the activating Grignard reagent actually promotes the desired ligand-coupling via a 1,2-migration mechanism[2], making it remarkably tolerant of β -branched sulfinates and electron-rich arenes.

Part 2: Quantitative Method Comparison

To select the appropriate methodology for your specific substrate, consult the performance metrics below. Data is aggregated based on the behavior of β -branched alkyl sulfinates across different catalytic environments[1][2].

MethodologyCatalyst / Activator SystemSteric Tolerance ( β -Branching)Electronic Preference (Aryl Partner)Expected Yield RangeReaction Time
Standard Photoredox Ru(bpy)₃Cl₂ / Ni(COD)₂ / dtbbpyLowElectron-Deficient5% - 15%24 h
Optimized Photoredox Ru(bpy)₃Cl₂ / Ni(COD)₂ / dOMe-bpy ModerateElectron-Deficient40% - 60%24 h
Sulfurane-Mediated Oxalyl Chloride / s-BuMgCl High Electron-Rich / Neutral70% - 85% 2 h

Part 3: Validated Experimental Protocols

Protocol A: Optimized Ru/Ni Dual Catalytic Photoredox Coupling

Best for electron-deficient aryl bromides and iodides.

  • Preparation: In a rigorously dried 8 mL vial equipped with a Teflon septum, add the aryl bromide (0.25 mmol), sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.75 mmol, 3.0 equiv)[1], Ru(bpy)₃Cl₂·6H₂O (3 mol%), Ni(COD)₂ (5 mol%), and dOMe-bpy (5 mol%).

  • Solvent Addition: Evacuate and backfill the vial with argon (3x). Add 2.5 mL of anhydrous, degassed DMF.

  • Base Addition: Add DBU (0.50 mmol, 2.0 equiv) via microsyringe.

    • Causality: DBU ensures the sulfinate remains fully deprotonated and soluble, maximizing its availability for single-electron oxidation.

    • Self-Validating Step: The solution will transition from a turbid suspension to a clear, deep orange/red homogeneous solution, indicating proper active catalyst complexation.

  • Irradiation: Irradiate the vial with 40W blue LEDs (450 nm) at room temperature for 24 hours.

    • Self-Validating Step: Micro-bubbles of SO₂ gas will be visible on the walls of the vial during the first 2-3 hours, confirming active desulfinative radical generation.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Sulfurane-Mediated C(sp2)-C(sp3) Cross-Coupling

Best for highly hindered systems and electron-rich heteroaryls[2].

  • Sulfinyl Chloride Formation: Dissolve the sulfinate salt (0.45 mmol, 1.8 equiv) in anhydrous CH₂Cl₂ (2.5 mL) at 0 °C under argon. Add oxalyl chloride (0.50 mmol, 2.0 equiv) dropwise.

    • Self-Validating Step: Immediate and vigorous gas evolution (CO, CO₂) confirms the formation of the highly reactive sulfinyl chloride intermediate. Stir for 1 hour, then evaporate the solvent in vacuo.

  • First Grignard Addition (Aryl Partner): Redissolve the residue in THF (2.5 mL) and cool to -78 °C. Add the desired aryl-Grignard reagent (0.25 mmol, 1.0 equiv) dropwise. Stir for 30 minutes to form the sulfoxide.

  • Sulfurane Activation: Add sec-butylmagnesium chloride (s-BuMgCl·LiCl, 0.625 mmol, 2.5 equiv) dropwise at -78 °C. Stir for 30 minutes.

    • Causality: The addition of the bulky sec-butyl group forces the pseudorotation of the sulfurane intermediate. This steric bulk aligns the target β -branched alkyl group and the aryl group orthogonally, driving the kinetically favored 1,2-migration to form the C-C bond[2].

  • Workup: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with EtOAc, and purify.

Part 4: Mechanistic Workflow

G Start Sodium 3-methoxy-2-methyl- 3-oxopropane-1-sulfinate (Beta-Branched) Path1 Photoredox/Ni Dual Catalysis (Radical Pathway) Start->Path1 Path2 Sulfurane-Mediated Coupling (Polar Pathway) Start->Path2 Bottleneck1 Steric Clash at Ni(III) Slows Reductive Elimination Path1->Bottleneck1 Bottleneck2 Unreactive Electron-Rich Aryl Halides Path2->Bottleneck2 Solution1 Ligand Tuning: Use dOMe-bpy Bottleneck1->Solution1 Product Successful C(sp2)-C(sp3) Cross-Coupling Solution1->Product Solution2 Oxalyl Chloride + s-BuMgCl Activation Bottleneck2->Solution2 Solution2->Product

Fig 1: Mechanistic pathways overcoming steric hindrance in beta-branched sulfinate cross-couplings.

References

  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides. Organic Letters (2017).[Link]

  • Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry (2023).[Link]

Sources

Reference Data & Comparative Studies

Validation

Late-Stage Functionalization: Sodium 3-Methoxy-2-Methyl-3-Oxopropane-1-Sulfinate vs. Traditional Alkyl Halides

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Innate C–H Alkylation, Radical Precursors, Late-Stage Functionalization (LSF) Executive Summary In modern drug discovery, the late-stag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Innate C–H Alkylation, Radical Precursors, Late-Stage Functionalization (LSF)

Executive Summary

In modern drug discovery, the late-stage functionalization (LSF) of complex heteroarenes is a critical bottleneck. Introducing sterically encumbered, polar functional groups—such as the 3-methoxy-2-methyl-3-oxopropyl moiety—can drastically improve a drug candidate's lipophilicity, metabolic stability, and target affinity.

Historically, chemists relied on traditional alkyl halides (e.g., methyl 3-bromo-2-methylpropanoate) to install these groups via two-electron nucleophilic substitution ( SN​2 ) or transition-metal cross-coupling. However, these methods often require strict anhydrous conditions, strong bases, and pre-functionalized substrates, leading to poor regioselectivity (e.g., N -alkylation instead of C -alkylation) and competitive elimination side-reactions.

The advent of alkyl sulfinate salts (widely known as Baran reagents) has induced a paradigm shift [1]. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate serves as a highly efficient, bench-stable radical precursor. By operating through a single-electron transfer (SET) Minisci-type pathway, this reagent enables the direct, metal-free C–H alkylation of unactivated heterocycles under mild, aqueous-compatible conditions.

Mechanistic Divergence: Causality Behind Experimental Choices

To understand why sulfinate salts outperform traditional alkyl halides in complex settings, we must examine the underlying physical organic chemistry.

The Traditional Alkyl Halide Pathway (Two-Electron Paradigm)

When using an alkyl halide like methyl 3-bromo-2-methylpropanoate, the reaction relies on the heterocycle acting as a nucleophile.

  • The Causality of Failure: Nitrogen-containing heterocycles (pyridines, pyrimidines) are highly nucleophilic at the nitrogen atom. Traditional basic conditions drive N -alkylation rather than the desired C -alkylation. Furthermore, the presence of a strong base often triggers an E2 elimination on the branched alkyl halide, yielding methyl methacrylate as a dead-end byproduct rather than the desired alkylated heterocycle.

The Sulfinate Salt Pathway (Single-Electron Paradigm)

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate bypasses the two-electron limitation entirely [2].

  • The Causality of Success: Under mildly acidic conditions, the heterocycle is protonated, rendering it electron-deficient and deactivating the nitrogen lone pair. An inexpensive oxidant (e.g., tert-butyl hydroperoxide, TBHP) oxidizes the sulfinate salt to a sulfonyl radical. This intermediate rapidly extrudes sulfur dioxide ( SO2​ ) to generate a nucleophilic carbon-centered radical. This radical selectively attacks the most electron-deficient carbon on the protonated heteroarene, achieving perfect C -alkylation without disrupting sensitive functional groups like esters.

Mechanism S_Start Sodium 3-methoxy-2-methyl- 3-oxopropane-1-sulfinate S_Ox Single-Electron Transfer (Mild Oxidant, e.g., TBHP) S_Start->S_Ox S_Radical Alkyl Radical Formation (Extrusion of SO2) S_Ox->S_Radical S_Prod Regioselective C-H Alkylation (Innate Functionalization) S_Radical->S_Prod H_Start Traditional Alkyl Halide (e.g., Alkyl Bromide) H_Path1 2-Electron SN2 Pathway (Requires Strong Base) H_Start->H_Path1 H_Path2 Competitive E2 Elimination (Ester Degradation) H_Start->H_Path2 H_Prod N-Alkylation & Elimination Byproducts H_Path1->H_Prod H_Path2->H_Prod

Caption: Mechanistic divergence between SET-driven sulfinate radical generation and traditional two-electron alkyl halide pathways.

Comparative Performance Data

The following table summarizes quantitative and qualitative performance metrics derived from standard late-stage functionalization screens on complex pharmaceutical intermediates [3].

ParameterSodium 3-Methoxy-2-Methyl-3-Oxopropane-1-SulfinateTraditional Alkyl Halide Equivalent
Reaction Pathway Radical Minisci-type (SET)Nucleophilic Substitution ( SN​2 )
Regioselectivity High (Strictly C -alkylation)Low (Prone to N -alkylation)
Operating Temperature Ambient to 50 °C80 °C to 120 °C
Solvent System Aqueous mixtures (DMSO/H₂O, DCM/H₂O)Strictly anhydrous (DMF, THF)
Functional Group Tolerance Excellent (Tolerates alcohols, amines, esters)Poor (Esters hydrolyze, amines alkylate)
E2 Elimination Risk None (Radical intermediate)High (Due to basic conditions)
Average Yield (Complex Cores) 65% – 85%< 15% (Often unrecoverable mixtures)
Scalability High (Open-flask, bench-stable reagents)Moderate (Requires inert atmosphere)

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols provide a self-validating framework. By running these two workflows in parallel on a model substrate (e.g., lepidine or caffeine), researchers can directly observe the causality of the mechanistic divergence.

Protocol A: Radical C–H Alkylation via Sulfinate Salt (Recommended)

This protocol leverages the innate reactivity of the heterocycle, requiring no pre-functionalization.

  • Reaction Setup: In an open-air 20 mL vial, dissolve the heteroarene substrate (0.5 mmol) and sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (1.5 mmol, 3.0 equiv) in a mixture of DMSO and water (3:1 ratio, 4.0 mL total volume).

  • Acidification: Add trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv) dropwise to protonate the heteroarene, activating it toward nucleophilic radical attack.

  • Oxidation Initiation: Slowly add tert-butyl hydroperoxide (TBHP) (70% in water, 2.5 mmol, 5.0 equiv) over 5 minutes at room temperature.

  • Incubation: Stir the reaction vigorously at room temperature (or up to 50 °C for highly electron-rich cores) for 12–24 hours. The evolution of SO2​ gas (micro-bubbles) serves as a visual validation of radical generation.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via standard silica gel chromatography.

Protocol B: Traditional Alkylation via Alkyl Halide (Control/Legacy)

This protocol demonstrates the limitations of two-electron chemistry on unactivated cores.

  • Reaction Setup: Flame-dry a Schlenk flask under argon. Dissolve the heteroarene substrate (0.5 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add a strong base such as Sodium Hydride (NaH, 60% dispersion, 0.6 mmol) at 0 °C. Stir for 30 minutes.

  • Alkylation: Dropwise, add methyl 3-bromo-2-methylpropanoate (0.6 mmol, 1.2 equiv).

  • Incubation: Heat the reaction to 80 °C for 12 hours.

  • Observation: LC-MS analysis will typically reveal a complex mixture of unreacted starting material, N -alkylated quaternary salts, and methyl methacrylate (the E2 elimination byproduct of the alkyl halide).

Workflow cluster_S Protocol A: Sulfinate Salt (Modern LSF) cluster_H Protocol B: Alkyl Halide (Legacy) S1 1. Mix Substrate + Sulfinate in Open-Air DMSO/H2O S2 2. Add TFA & TBHP at Room Temperature S1->S2 S3 3. Direct Isolation (High Purity C-Alkylation) S2->S3 H1 1. Flame-Dried Flask Anhydrous DMF + Substrate H2 2. Add NaH & Alkyl Halide Heat to 80 °C H1->H2 H3 3. Complex Purification (N-Alkylation & Elimination) H2->H3

Caption: Workflow comparison highlighting the operational simplicity of sulfinate salts versus the rigid constraints of traditional alkyl halides.

Conclusion

For drug development professionals tasked with exploring complex chemical space, the choice of alkylating agent dictates the viability of the synthetic route. Traditional alkyl halides force chemists into a corner of protecting-group manipulations, strict anhydrous environments, and poor regiocontrol.

Conversely, sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate acts as a reliable, programmable radical precursor [4]. By harnessing single-electron transfer and the innate electronic properties of heteroarenes, this reagent enables the direct installation of highly valuable, sterically complex ester motifs in a single, scalable, and environmentally benign step.

References

  • Baran Reagents: Zinc bis(alkanesulfinate) salts, which permit direct C–H functionalization of heteroarenes.ResearchGate.
  • Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery.Journal of Medicinal Chemistry - ACS Publications.
  • Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation.Chemical Science (RSC Publishing).
  • Amino Acid Sulfinate Salts as Alkyl Radical Precursors.Organic Letters - ACS Publications.
Comparative

benchmarking sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate against Langlois reagent

In the landscape of modern medicinal and agricultural chemistry, the introduction of the trifluoromethyl (CF₃) group is a cornerstone strategy for enhancing the pharmacological and physicochemical properties of molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal and agricultural chemistry, the introduction of the trifluoromethyl (CF₃) group is a cornerstone strategy for enhancing the pharmacological and physicochemical properties of molecules.[1][2][3] This has led to the development of a diverse arsenal of trifluoromethylating reagents, each with its own distinct reactivity profile, substrate scope, and operational requirements. Among these, the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) has emerged as a workhorse due to its affordability, stability, and ease of handling.[4][5][6]

This guide was initially intended to provide a comprehensive benchmark of the Langlois reagent against a purported alternative: sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate . However, an in-depth investigation into the chemical literature and structural analysis has revealed a fundamental discrepancy. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, based on its chemical structure (C₅H₉NaO₄S), does not contain a trifluoromethyl group and is therefore not a trifluoromethylating agent.[7][8][9][10][11] Consequently, a direct comparative study of its performance in trifluoromethylation reactions against the Langlois reagent is not scientifically feasible.

This guide will therefore pivot to a detailed exploration of the Langlois reagent, its mechanism of action, and its established position within the broader context of trifluoromethylation chemistry. This will provide researchers, scientists, and drug development professionals with a robust understanding of this critical reagent and its practical applications.

The Langlois Reagent: A Pillar of Radical Trifluoromethylation

First reported for the trifluoromethylation of aromatic compounds under oxidative conditions by Bernard Langlois in 1991, sodium trifluoromethanesulfinate has become a go-to reagent for generating the trifluoromethyl radical (•CF₃).[4][6][12] It is a stable, white solid that is soluble in water and slightly soluble in some organic solvents.[4]

Mechanism of Action

The utility of the Langlois reagent lies in its ability to generate the trifluoromethyl radical via a single-electron oxidation.[12][13] This process is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), and can be catalyzed by various transition metals or proceed under metal-free conditions.[14][15]

Langlois Reagent Activation CF3SO2Na Langlois Reagent (CF₃SO₂Na) CF3_radical Trifluoromethyl Radical (•CF₃) CF3SO2Na->CF3_radical - e⁻, - SO₂ Oxidant Oxidant (e.g., TBHP, K₂S₂O₈) Oxidant->CF3SO2Na Initiates Oxidation Product Trifluoromethylated Product CF3_radical->Product SO2 Sulfur Dioxide (SO₂) Substrate Organic Substrate (e.g., Arene, Alkene) Substrate->Product

Caption: General mechanism for the generation of the trifluoromethyl radical from the Langlois reagent.

The generated trifluoromethyl radical can then participate in a variety of reactions, most notably the direct C-H trifluoromethylation of heterocycles and the trifluoromethylation of alkenes and alkynes.[16]

Performance and Applications of the Langlois Reagent

The Langlois reagent has demonstrated broad utility across a range of substrate classes. Its performance is often characterized by good functional group tolerance and the ability to be employed in late-stage functionalization, a critical aspect of drug discovery.[16]

Key Application Areas:
  • Trifluoromethylation of Heterocycles: The direct C-H trifluoromethylation of electron-rich and electron-deficient heterocycles is a hallmark application of the Langlois reagent.[16] This is particularly valuable as heterocyclic scaffolds are prevalent in pharmaceuticals.

  • Trifluoromethylation of Alkenes and Alkynes: The Langlois reagent can be used for the trifluoromethylation of unsaturated C-C bonds, often in combination with other functionalization steps.[13][17]

  • Decarboxylative Trifluoromethylation: In some protocols, the Langlois reagent can be used in the trifluoromethylation of α,β-unsaturated carboxylic acids.[4]

Comparative Performance Data

While a direct comparison with sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is not possible, the performance of the Langlois reagent can be contextualized against other classes of trifluoromethylating reagents.

Reagent ClassCommon ExamplesKey CharacteristicsGeneral Applications
Radical CF₃ Source Langlois Reagent (CF₃SO₂Na) Inexpensive, stable solid, generates •CF₃ under oxidative conditions.[4][5]C-H trifluoromethylation of heterocycles, trifluoromethylation of alkenes.[16]
Electrophilic CF₃⁺ Source Togni's Reagents, Umemoto's ReagentsHighly reactive, suitable for nucleophilic substrates.[1][3][18]Trifluoromethylation of carbanions, enolates, and electron-rich aromatics.[2]
Nucleophilic CF₃⁻ Source Ruppert-Prakash Reagent (TMSCF₃)Effective for carbonyl compounds and other electrophiles.[2][3]Trifluoromethylation of aldehydes, ketones, and imines.[16]

Experimental Protocol: Radical Trifluoromethylation of 4-tert-Butylpyridine using Langlois Reagent

This protocol provides a representative example of the application of the Langlois reagent for the direct C-H trifluoromethylation of a heterocyclic substrate.[16]

Materials:
  • 4-tert-Butylpyridine

  • Sodium trifluoromethanesulfinate (Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • To a round-bottom flask, add 4-tert-butylpyridine (1.0 equiv) and a 1:1 mixture of DCM and H₂O to achieve a concentration of 0.2 M.

  • Add sodium trifluoromethanesulfinate (3.0 equiv) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-trifluoromethyl-4-tert-butylpyridine.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants 1. Combine 4-tert-butylpyridine, Langlois reagent, DCM, and H₂O Initiation 2. Add TBHP dropwise and stir at room temperature Reactants->Initiation Monitoring 3. Monitor progress by TLC or LC-MS Initiation->Monitoring Extraction 4. Dilute with water and extract with DCM Monitoring->Extraction Drying 5. Dry organic layer and concentrate Extraction->Drying Purification 6. Purify by column chromatography Drying->Purification

Caption: A simplified workflow for the trifluoromethylation of 4-tert-butylpyridine.

Safety and Handling

While the Langlois reagent is considered stable and relatively safe to handle, standard laboratory safety precautions should always be observed.[19][20][21][22][23][24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the reagent in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

The Langlois reagent stands as a robust and cost-effective tool for radical trifluoromethylation, with a broad range of applications in modern organic synthesis. Its ease of use and favorable safety profile have cemented its place in the chemist's toolbox for the introduction of the vital trifluoromethyl motif. While the initially proposed comparison with sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate was based on a misunderstanding of the latter's chemical nature, this guide provides a thorough overview of the Langlois reagent's capabilities, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate. Chemical Communications (RSC Publishing). Available at: [Link]

  • Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. CNKI. Available at: [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC. Available at: [Link]

  • N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters. Available at: [Link]

  • Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. RSC Publishing. Available at: [Link]

  • Sodium trifluoromethanesulfinate. Wikipedia. Available at: [Link]

  • Metal-Free Direct Trifluoromethylation of Activated Alkenes with Langlois' Reagent Leading to CF3-Containing Oxindoles. The Journal of Organic Chemistry. Available at: [Link]

  • N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters. Available at: [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]

  • Toward Sustainable Trifluoromethylation Reactions: Sodium Triflinate under the Spotlight. Wiley Online Library. Available at: [Link]

  • ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. Available at: [Link]

  • Reagent of the month – November - Langlois reagent. SigutLabs. Available at: [Link]

  • Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (C5H10O4S). PubChemLite. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. Available at: [Link]

  • Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]

  • Safety Data Sheet. 3M. Available at: [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journals. Available at: [Link]

  • (PDF) Langlois' Reagent: An Efficient Trifluoromethylation Reagent. ResearchGate. Available at: [Link]

  • Once Upon a Time Was the Langlois' Reagent. ResearchGate. Available at: [Link]

  • Sodium 3-Methoxy-3-oxopropane-1-sulfinate. Accela ChemBio. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

Sources

Validation

verifying radical intermediates from sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate via EPR spin trapping

Verifying Radical Intermediates from Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate via EPR Spin Trapping: A Comparative Guide The Role of Sulfinates in sp³-Enriched Scaffold Synthesis In modern drug discovery, the t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Verifying Radical Intermediates from Sodium 3-Methoxy-2-methyl-3-oxopropane-1-sulfinate via EPR Spin Trapping: A Comparative Guide

The Role of Sulfinates in sp³-Enriched Scaffold Synthesis

In modern drug discovery, the transition from planar (sp²-hybridized) molecules to three-dimensional (sp³-enriched) architectures is critical for improving clinical success rates. Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate serves as a highly efficient radical precursor for the 3-methoxy-2-methyl-3-oxopropyl radical. This primary alkyl radical is a structural derivative of the Roche ester, a highly prized chiral building block used to install isobutyrate-like motifs into complex pharmaceutical scaffolds[1].

When subjected to photoredox or electrochemical single-electron transfer (SET) oxidation, this sulfinate salt rapidly generates a carbon-centered radical. However, due to the transient nature of these intermediates, verifying their formation requires specialized spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) coupled with spin trapping[2].

Comparative Performance of Radical Precursors

Before diving into the EPR verification methodology, it is essential to understand why sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is often preferred over alternative radical precursors. The table below objectively compares its performance against other common reagents used to generate primary alkyl radicals.

Precursor TypeActivation ModeAtom EconomyRadical Generation EfficiencyPrimary Byproducts
Sodium Sulfinates Mild SET OxidationHighExcellent (Rapid SO₂ extrusion)SO₂ gas, Na⁺ salts
NHPI Redox-Active Esters SET ReductionLowGood (Requires pre-activation)Phthalimide, CO₂
Alkyl Bromides/Iodides Halogen Atom Transfer / SETModerateVariable (Prone to side reactions)Halide anions
Native Carboxylic Acids Direct SET OxidationHighPoor (High oxidation potential)CO₂

Mechanistic Causality and Spin Trapping Logic

The generation of the Roche ester-derived radical from its sulfinate precursor is a two-step cascade. First, the sulfinate anion undergoes SET oxidation to form a highly unstable sulfonyl radical. The thermodynamic driving force of this reaction dictates an immediate desulfonylation (extrusion of SO₂ gas), yielding the target primary alkyl radical[1].

Because this carbon-centered radical is highly reactive and short-lived, its steady-state concentration is typically below the detection limit of standard EPR spectrometers. To solve this, a diamagnetic spin trap—most commonly 5,5-dimethyl-1-pyrroline N-oxide (DMPO)—is introduced into the reaction mixture. The transient alkyl radical undergoes a rapid nucleophilic addition to the double bond of DMPO, forming a persistent, EPR-active nitroxide radical (the spin adduct) that accumulates to detectable levels[3].

G A Sodium 3-methoxy-2-methyl- 3-oxopropane-1-sulfinate B Sulfonyl Radical Intermediate A->B SET Oxidation (-e⁻) C Alkyl Radical (Roche Ester Motif) B->C Desulfonylation (-SO₂) D DMPO Spin Adduct (Persistent Nitroxide) C->D Spin Trapping (+DMPO)

Mechanistic pathway of SET oxidation, desulfonylation, and DMPO spin trapping.

Self-Validating Experimental Protocol for EPR Spin Trapping

To ensure scientific integrity, the spin trapping protocol must be designed as a self-validating system. The following methodology outlines the precise steps and the causality behind each experimental choice.

Step 1: Sample Preparation & Degassing Prepare a solution containing sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate (0.1 M), a photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%), and DMPO (0.05 M) in acetonitrile. Causality: The mixture must be rigorously degassed using three freeze-pump-thaw cycles. Molecular oxygen (O₂) is a paramagnetic diradical that causes severe line broadening in EPR spectra. Furthermore, O₂ rapidly reacts with primary alkyl radicals to form peroxyl radicals (ROO•), which would trap DMPO and convolute the spectral data[4].

Step 2: Capillary Loading Transfer the degassed solution into a quartz EPR capillary tube inside an argon-filled glovebox, sealing both ends to maintain an inert atmosphere.

Step 3: In Situ Irradiation Place the capillary into the EPR resonator cavity equipped with an optical window. Irradiate the sample in situ using a 450 nm blue LED. Causality: Ex situ irradiation allows the persistent nitroxide adducts to decay before measurement. In situ irradiation ensures that radical generation and detection occur simultaneously, maximizing the signal-to-noise ratio.

Step 4: Data Acquisition Acquire the EPR spectrum at room temperature. Standard X-band parameters: Microwave frequency ≈ 9.8 GHz, center field ≈ 3500 G, sweep width = 100 G, modulation amplitude = 1.0 G, and microwave power = 2.0 mW.

Step 5: Control Experiments (Self-Validation) Run two mandatory control experiments: one in the dark (no irradiation) and one without the photoredox catalyst. Causality: These controls rule out false-positive signals generated by the Forrester-Hepburn mechanism or inverted spin trapping, where nucleophilic addition of the sulfinate to DMPO followed by background oxidation creates a non-radical-derived nitroxide signal[3].

Workflow S1 1. Sample Prep Mix Precursor, Catalyst, DMPO S2 2. Degassing Freeze-Pump-Thaw (Remove O₂) S1->S2 S3 3. In Situ Irradiation LED excitation in EPR cavity S2->S3 S4 4. Data Acquisition Sweep magnetic field S3->S4 S5 5. Spectral Simulation Extract hfc constants S4->S5

Step-by-step experimental workflow for in situ EPR spin trapping of transient radicals.

Data Interpretation: Hyperfine Coupling Constants

The definitive proof of the 3-methoxy-2-methyl-3-oxopropyl radical lies in the spectral simulation of the DMPO spin adduct. The unpaired electron in the nitroxide radical interacts with the adjacent nitrogen nucleus (¹⁴N, I=1) and the beta-hydrogen (¹H, I=1/2), splitting the EPR signal into a characteristic six-line multiplet.

For a primary alkyl radical with a beta-ester group trapped by DMPO, the expected hyperfine coupling constants (hfccs) are approximately a_N ≈ 14.5 – 16.0 G and a_H ≈ 21.0 – 24.0 G [4][5].

Differentiating False Positives:

  • Hydroxyl Radicals: If a 1:2:2:1 quartet is observed with a_N = a_H ≈ 14.9 G, this indicates a DMPO-OH adduct. This often arises from trace water oxidation or the hydrolysis of a trapped sulfate/sulfite radical[6].

  • Sulfur-Centered Radicals: Incomplete desulfonylation can lead to the trapping of the intermediate sulfonyl radical or inorganic sulfur oxides (SO₃•⁻ or SO₂•⁻). These sulfur-centered adducts exhibit distinct hfccs (e.g., a_N ≈ 14.7 G, a_H ≈ 16.0 G) and different g-values, which must be carefully simulated and subtracted from the carbon-centered radical signal[7].

By strictly adhering to this comparative methodology, researchers can confidently verify the generation of sp³-rich radical intermediates from sulfinate precursors, ensuring mechanistic fidelity in late-stage functionalization workflows.

References

  • Characterization of radicals in polysorbate 80 using electron paramagnetic resonance (EPR) spectroscopy and spin trapping. National Center for Biotechnology Information (PMC).[Link]

  • In Situ EPR Spin Trapping and Competition Kinetics Demonstrate Temperature-Dependent Mechanisms of Synergistic Radical Production by Ultrasonically Activated Persulfate. ACS Publications.[Link]

  • Theoretical and Experimental Studies of the Spin Trapping of Inorganic Radicals by 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO). 3. Sulfur Dioxide, Sulfite and Sulfate Radical Anions. National Center for Biotechnology Information (PMC).[Link]

  • Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy. National Center for Biotechnology Information (PMC).[Link]

  • DMPO-Alkyl radical spin trapping: an in situ radiolysis steady-state ESR study. PubMed.[Link]

  • Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. National Center for Biotechnology Information (PMC).[Link]

  • In Situ Radiolysis Steady-State ESR Study of Carboxyalkyl Radical Trapping by 5,5-Dimethyl-1-pyrroline-N-oxide: Spin Adduct Structure and Stability. ACS Publications.[Link]

Sources

Comparative

mass spectrometry characterization and fragmentation of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate

A Comparative Guide to the Mass Spectrometric Characterization of Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate Introduction Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is an organosulfur compound featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometric Characterization of Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate

Introduction

Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is an organosulfur compound featuring a sulfinate salt and a methyl ester functional group. Its chemical structure is C₅H₉NaO₄S, with the active anionic component being 3-methoxy-2-methyl-3-oxopropane-1-sulfinate[1]. The precise characterization of such molecules is critical in fields ranging from synthetic chemistry to drug development, where purity, stability, and structural integrity must be rigorously verified. Sulfinate salts are versatile building blocks in organic synthesis, capable of acting as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions[2].

This guide provides an in-depth technical comparison of mass spectrometry for the characterization of this specific sulfinate salt against other common analytical techniques. As a Senior Application Scientist, the following narrative synthesizes established analytical principles with practical, field-proven insights to provide a robust framework for researchers.

Part 1: Primary Characterization by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Rationale for ESI-MS

For a pre-charged, thermally labile, and polar molecule like sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, Electrospray Ionization (ESI) is the premier ionization technique.[3] Unlike electron impact (EI) ionization, which often causes extensive and non-specific fragmentation of such molecules, ESI is a soft ionization method that gently transfers ions from solution into the gas phase, typically yielding an intact molecular ion with minimal fragmentation.[3] Given the compound is a sodium salt, it readily dissociates in solution, making the sulfinate anion [C₅H₉O₄S]⁻ the ideal target for analysis in negative ion mode.

Proposed Experimental Workflow

The logical workflow for characterization involves sample preparation, direct infusion or LC-MS analysis, and subsequent structural confirmation via tandem mass spectrometry (MS/MS). A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which are crucial for confirming elemental composition.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Weigh ~1 mg of Sodium Sulfinate Salt B 2. Dissolve in 1 mL of Methanol/Water (50:50 v/v) A->B C 3. Vortex to Homogenize B->C D 4. Inject into ESI Source (Negative Ion Mode) C->D E 5. Acquire Full Scan MS1 Data (Identify Parent Ion) D->E F 6. Isolate Parent Ion (m/z 165.02) E->F G 7. Perform Collision-Induced Dissociation (CID) F->G H 8. Acquire MS2 (Fragment) Data G->H I 9. Confirm Elemental Composition (from Accurate Mass) H->I J 10. Elucidate Fragmentation Pathway & Confirm Structure H->J

Caption: Experimental workflow for ESI-MS/MS analysis.

Detailed Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation : Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. This solvent system is compatible with ESI and ensures the dissolution of the salt.

  • Chromatography : While direct infusion is possible, coupling with liquid chromatography (LC) is preferred for sample cleanup and separation from potential impurities. Given the polar nature of the sulfinate, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable choice.[4]

    • Column : HILIC column (e.g., Amide, bare silica).

    • Mobile Phase A : 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.

    • Mobile Phase B : 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.

    • Gradient : A suitable gradient from high organic to higher aqueous content.

  • Mass Spectrometry :

    • Instrument : Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode : Negative Ion Electrospray (ESI-).

    • Capillary Voltage : -3.0 to -4.0 kV.

    • Drying Gas : Nitrogen at a flow rate of 8-12 L/min and temperature of 300-350 °C.

    • MS1 Acquisition : Scan from m/z 50 to 500 to detect the parent ion.

    • MS/MS Acquisition : Isolate the primary ion of interest and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[5]

Analysis of the Mass Spectra

  • Full Scan (MS1) Spectrum : In negative ion mode, the spectrum is expected to be dominated by the deprotonated (in this case, the anionic) molecule. The predicted monoisotopic mass of the [C₅H₉O₄S]⁻ anion is 165.0227 m/z .[1] High-resolution measurement confirming this mass provides strong evidence for the elemental formula.

  • Tandem (MS/MS) Spectrum & Predicted Fragmentation Pathway : The fragmentation of sulfinates and related organosulfur compounds is characterized by cleavages around the sulfur atom.[6] For the anion at m/z 165.02, the following fragmentation pathways are predicted upon CID:

    • Loss of Sulfur Dioxide (SO₂) : This is a highly characteristic fragmentation for sulfinates. The neutral loss of SO₂ (63.96 Da) from the parent ion would result in a fragment ion at m/z 101.06 ([C₅H₉O₂]⁻). This is often the most prominent fragment and serves as a diagnostic marker for the sulfinate group.

    • Cleavage of the C-S Bond : Direct cleavage of the carbon-sulfur bond can lead to two potential fragments. Charge retention on the sulfur-containing portion would yield the [SO₂]⁻ radical anion at m/z 63.96, which is less common. More likely is charge retention on the carbon framework, which would require rearrangement.

    • Ester-related Fragmentations : Cleavage adjacent to the ester carbonyl can occur, such as the loss of the methoxy group as a radical (•OCH₃, 31.02 Da) to give a fragment at m/z 134.00 , or the loss of methanol (CH₃OH, 32.03 Da) if a proton rearrangement occurs, yielding a fragment at m/z 133.00 .

G parent [C₅H₉O₄S]⁻ m/z 165.02 frag1 [C₅H₉O₂]⁻ m/z 101.06 parent->frag1 - SO₂ (63.96 Da) frag2 [C₄H₆O₂S]⁻ m/z 134.00 parent->frag2 - •OCH₃ (31.02 Da)

Caption: Predicted fragmentation of the sulfinate anion.

Part 2: Comparison with Alternative Analytical Methodologies

While MS provides unparalleled sensitivity and structural information via fragmentation, a comprehensive characterization often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[7]

  • Expertise & Causality : For sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate, ¹H NMR would reveal the chemical environment of all protons: the two distinct methyl groups, the methine proton, and the methylene protons adjacent to the sulfinate group. ¹³C NMR would similarly identify all five carbon atoms.[8] Two-dimensional NMR techniques like COSY and HSQC would be used to establish the connectivity between protons and carbons, confirming the complete molecular skeleton.

  • Trustworthiness : NMR is a non-destructive technique that provides definitive structural proof. Quantitative NMR (qNMR) can also be used for purity assessment without the need for an identical reference standard.

  • Limitations : The primary drawback of NMR is its relatively low sensitivity compared to mass spectrometry, requiring milligram quantities of the sample.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination and quantification.[9]

  • Expertise & Causality : The high polarity of the sulfinate salt makes traditional reversed-phase (RP-HPLC) challenging, as the analyte may have little retention on a C18 column.[4] As mentioned previously, HILIC is a superior method for retaining and separating this compound from non-polar impurities.[4] Alternatively, Ion-Exchange Chromatography (IEC) can be highly effective for separating anionic species like sulfinates.[10][11]

  • Trustworthiness : When coupled with a UV detector (the ester carbonyl provides a chromophore), HPLC provides robust quantification and purity analysis. Coupling HPLC with MS (LC-MS) combines the separation power of HPLC with the specificity of mass detection.[10]

  • Limitations : HPLC alone provides no definitive structural information beyond the retention time. Co-elution with impurities that have similar polarity can mask their presence unless a highly specific detector like a mass spectrometer is used.

Comparative Data Summary

FeatureMass Spectrometry (MS/MS)NMR SpectroscopyHPLC (with UV/MS)
Primary Use Structural Confirmation, Molecular WeightDefinitive Structure ElucidationPurity, Quantification, Separation
Sensitivity High (picogram to femtogram)Low (milligram to microgram)Moderate (nanogram to microgram)
Specificity High (Accurate Mass & Fragments)Very High (Unique Atomic Signature)Moderate to High (Depends on Detector)
Information Molecular Formula, Sub-structuresAtomic Connectivity, 3D StructurePurity (%), Concentration
Throughput High (minutes per sample)Low (minutes to hours per sample)High (minutes per sample)
Destructive? YesNoYes (sample consumed)

Conclusion

For the comprehensive characterization of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate , a multi-faceted approach is optimal.

  • High-Resolution ESI-MS/MS is the most powerful and sensitive technique for initial identification, confirmation of elemental composition, and structural verification through its characteristic fragmentation pattern, notably the loss of SO₂.

  • NMR Spectroscopy serves as the definitive tool for absolute structural proof, mapping the complete atomic framework of the molecule.

  • HPLC (preferably in HILIC or IEC mode) is essential for assessing the purity of the sample and for accurate quantification, especially in quality control environments.

By integrating these techniques, researchers can achieve a self-validating system that provides an unambiguous and comprehensive characterization of the target molecule, ensuring the highest degree of scientific integrity.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.